Technical Documentation Center

(R)-2-(o-tolyloxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(o-tolyloxy)propanoic acid

Core Science & Biosynthesis

Foundational

(R)-2-(o-tolyloxy)propanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-2-(o-tolyloxy)propanoic Acid Introduction 2-Aryloxypropanoic acids represent a significant class of organic compounds, with members of this family widely utilized as he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of (R)-2-(o-tolyloxy)propanoic Acid

Introduction

2-Aryloxypropanoic acids represent a significant class of organic compounds, with members of this family widely utilized as herbicides and as key intermediates in pharmaceutical synthesis. The biological activity of these molecules is often stereospecific, meaning that one enantiomer exhibits the desired effect while the other may be less active or even detrimental. Consequently, the development of robust and efficient pathways to access enantiomerically pure forms is a critical objective for chemists in both industry and academia. This guide provides a detailed technical overview of established methodologies for synthesizing (R)-2-(o-tolyloxy)propanoic acid, a representative chiral aryloxypropanoic acid. We will explore stereospecific synthesis, enantioselective kinetic resolution, and classical resolution techniques, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Stereospecific Synthesis via Williamson Ether Synthesis

The most direct and fundamentally controlled approach to synthesizing a specific enantiomer is to build the molecule around a pre-existing chiral center. The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, provides a reliable method for this purpose.[1][2]

Principle and Mechanistic Insight

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] In the context of (R)-2-(o-tolyloxy)propanoic acid synthesis, this involves the reaction of an o-cresolate (the nucleophile) with a chiral ester of 2-halopropanoic acid (the electrophile). A critical feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center.[4] Therefore, to obtain the desired (R)-product, the synthesis must begin with a substrate of the opposite configuration, namely an ester of (S)-2-halopropanoic acid, such as ethyl (S)-2-bromopropanoate.

The reaction is initiated by deprotonating o-cresol with a suitable base to form the more nucleophilic o-cresolate anion. This anion then performs a backside attack on the stereogenic carbon of the (S)-2-bromopropanoate ester, displacing the bromide leaving group and inverting the stereocenter to the (R)-configuration. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis (S_N2) cluster_1 Step 2: Ester Hydrolysis ocresol o-Cresol r_ester Ethyl (R)-2-(o-tolyloxy)propanoate ocresol->r_ester s_ester Ethyl (S)-2-bromopropanoate s_ester->r_ester r_acid (R)-2-(o-tolyloxy)propanoic acid r_ester->r_acid Acid or Base (e.g., HCl or NaOH) reagents1 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF)

Caption: Stereospecific synthesis of (R)-2-(o-tolyloxy)propanoic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl (R)-2-(o-tolyloxy)propanoate

  • To a stirred solution of o-cresol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[5]

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium o-cresolate.

  • Cool the mixture to room temperature and add ethyl (S)-2-bromopropanoate (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to (R)-2-(o-tolyloxy)propanoic acid

  • Dissolve the purified ethyl (R)-2-(o-tolyloxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1-2 with cold 2M hydrochloric acid (HCl). The product will precipitate as a solid or oil.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product.

ReagentMolar Eq.PurposeKey Considerations
o-Cresol1.0Phenol starting materialMust be dry.
Ethyl (S)-2-bromopropanoate1.1Chiral electrophileEnantiomeric purity determines product purity.
Potassium Carbonate (K₂CO₃)1.5BaseAnhydrous conditions are crucial.[5]
DMFSolventPolar aprotic solventPromotes SN2 reaction. Must be anhydrous.
Sodium Hydroxide (NaOH)2.0Hydrolysis reagentEnsures complete saponification of the ester.

Part 2: Enantioselective Synthesis via Kinetic Resolution

An alternative and powerful strategy for obtaining a single enantiomer is the kinetic resolution of a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.

Principle and Mechanistic Insight

Recent advances have demonstrated an effective kinetic resolution of racemic 2-aryloxypropanoic acids via enantioselective esterification.[6][7] In this process, the racemic acid is treated with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. The catalyst preferentially activates and facilitates the esterification of one enantiomer over the other.

For 2-(o-tolyloxy)propanoic acid, the use of (+)-benzotetramisole ((+)-BTM) as a chiral catalyst has been reported to be highly effective.[7] In the presence of (+)-BTM, the (S)-enantiomer is preferentially esterified with an achiral alcohol, such as bis(α-naphthyl)methanol. This leaves the reaction mixture enriched in the desired, unreacted (R)-2-(o-tolyloxy)propanoic acid. The process is driven by the formation of a diastereomeric transition state between the chiral catalyst and each enantiomer, with the transition state leading to the (S)-ester being significantly lower in energy.[6][8]

G cluster_reaction Enantioselective Esterification racemate Racemic 2-(o-tolyloxy)propanoic acid ((R)-Acid + (S)-Acid) s_ester (S)-Ester (Fast reacting) r_acid (R)-Acid (Unreacted, Enriched) S_Path k_fast racemate->S_Path (S)-Enantiomer R_Path k_slow racemate->R_Path (R)-Enantiomer catalyst (+)-BTM (Chiral Catalyst) Piv₂O (Activator) (α-Np)₂CHOH (Alcohol) catalyst->S_Path Preferential Activation catalyst->R_Path S_Path->s_ester R_Path->r_acid

Caption: Kinetic resolution of racemic 2-(o-tolyloxy)propanoic acid.

Experimental Protocol
  • To a solution of racemic 2-(o-tolyloxy)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add diisopropylethylamine (i-Pr₂NEt, 1.8 eq).[7]

  • Add the chiral catalyst, (+)-benzotetramisole ((+)-BTM, 0.05 eq), and the achiral alcohol, bis(α-naphthyl)methanol ((α-Np)₂CHOH, 0.5 eq).[7]

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature) and add pivalic anhydride (Piv₂O, 1.2 eq) as the activating agent.[6]

  • Stir the reaction for the time specified in the literature, typically until ~50% conversion is achieved. Monitor by chiral HPLC to determine enantiomeric excess (ee) and conversion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. The organic layer will contain the (S)-ester and the unreacted (R)-acid.

  • Perform an acid-base extraction. Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the (R)-acid into the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer contains the (S)-ester.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the (R)-2-(o-tolyloxy)propanoic acid.

  • Extract the enriched (R)-acid with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product.

ComponentMolar Eq.PurposeKey Considerations
Racemic Acid1.0SubstrateStarting material for resolution.
(+)-BTM0.05Chiral CatalystThe source of enantioselectivity.
(α-Np)₂CHOH0.5Achiral NucleophileEsterifies the (S)-enantiomer.
Piv₂O1.2Activating AgentForms a mixed anhydride with the acid.[6]
i-Pr₂NEt1.8BaseScavenges the pivalic acid byproduct.[7]
THFSolventAnhydrous solventReaction medium.

According to reported studies, this method can yield (R)-2-(o-tolyloxy)propanoic acid with 86% ee at 45% yield (of the theoretical maximum of 50%).[7]

Part 3: Purification and Characterization

Independent of the synthetic pathway chosen, the final product must be purified and its identity and enantiomeric purity confirmed.

  • Purification: Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for solid products to improve both chemical and enantiomeric purity.

  • Characterization:

    • Structural Verification: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure.

    • Enantiomeric Purity: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).[7][9] This involves using a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.

Conclusion

The synthesis of enantiomerically pure (R)-2-(o-tolyloxy)propanoic acid can be successfully achieved through several distinct and reliable strategies.

  • The Williamson Ether Synthesis offers a stereospecific route that guarantees high enantiomeric purity, provided that an enantiopure starting material like ethyl (S)-2-bromopropanoate is available. Its primary advantage is absolute stereochemical control.

  • Kinetic Resolution via enantioselective esterification provides a modern and highly effective method to isolate the (R)-enantiomer from an inexpensive racemic mixture.[6][7] This pathway is advantageous when the racemic starting material is more accessible than the chiral precursors required for stereospecific synthesis.

  • A third, more classical approach not detailed with a full protocol but worth noting, is resolution via diastereomeric salt formation . This involves reacting the racemic acid with a chiral base to form separable diastereomeric salts, which is a scalable and time-tested industrial method.[10]

The optimal synthetic pathway depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired level of enantiomeric purity. Each method presented in this guide represents a robust and validated approach for obtaining the target molecule, grounded in fundamental principles of stereoselective organic chemistry.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science.
  • ResearchGate. (n.d.).
  • Tengeiji, A., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. HETEROCYCLES, Vol. 86, No. 2.
  • Giancristofaro, A., et al. (2008). Synthesis of 2-aryloxypropanoic acids analogues of clofibric acid and assignment of the absolute configuration by 1 H NMR spectroscopy and DFT calculations. Tetrahedron Asymmetry, 19(8), 989-997.
  • Shiina, I., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7353-7372.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Amanote Research. (n.d.). A New Synthesis of 2-Aryloxypropionic Acids.
  • Swain, S. P., & Khanra, M. (2024). Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. Synthesis.
  • Gauthier, J. Y., et al. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Journal of Medicinal Chemistry, 33(10), 2841-2845.
  • University of Liverpool. (n.d.). Stereochemistry - Stereoelectronics.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Stenutz, R. (n.d.). (R)-2-(4-chloro-o-tolyloxy)propionic acid.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

Exploratory

(R)-2-(o-tolyloxy)propanoic acid mechanism of action

The Molecular Mechanism of Action of (R)-2-(o-Tolyloxy)propanoic Acid: Stereospecificity in Auxin Perception and Signaling Chemical Identity and Stereochemical Imperative (R)-2-(o-Tolyloxy)propanoic acid—structurally syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Mechanism of Action of (R)-2-(o-Tolyloxy)propanoic Acid: Stereospecificity in Auxin Perception and Signaling

Chemical Identity and Stereochemical Imperative

(R)-2-(o-Tolyloxy)propanoic acid—structurally synonymous with (R)-2-(2-methylphenoxy)propanoic acid—is a chiral synthetic auxin belonging to the phenoxypropionate class. While its halogenated derivative, mecoprop (4-chloro-2-methylphenoxypropionic acid), is widely deployed as an agricultural herbicide[1], the non-halogenated (R)-2-(o-tolyloxy)propanoic acid serves as a critical structural probe in plant chemical biology.

The biological activity of this compound is strictly stereodependent. The chiral center at the C2 position of the propanoic acid backbone dictates its spatial orientation within the receptor pocket. The (R)-enantiomer acts as a potent phytohormone mimic, whereas the (S)-enantiomer is biologically inert. This binary activity profile provides an ideal framework for studying the precise steric requirements of the plant auxin signaling machinery.

The "Molecular Glue" Paradigm: Core Mechanism of Action

Unlike traditional receptor-ligand models where binding induces a conformational change that propagates a signal, (R)-2-(o-tolyloxy)propanoic acid functions as a "molecular glue"[2]. Its mechanism of action is executed through the TIR1/AFB-Aux/IAA-ARF signaling cascade[3].

  • Receptor Intercalation : The compound enters the nucleus and binds to the bottom of a hydrophobic pocket within the leucine-rich repeat (LRR) domain of the F-box protein TIR1 (Transport Inhibitor Response 1)[3]. The binding is stabilized by an inositol hexakisphosphate (IP6) cofactor[2].

  • Ternary Complex Formation : Once anchored, the exposed surface of the (R)-2-(o-tolyloxy)propanoic acid molecule alters the topography of the TIR1 pocket. This creates a high-affinity docking surface for the GWPPV degron motif of Aux/IAA transcriptional repressor proteins[3].

  • Targeted Ubiquitination : TIR1 is the substrate-recognition component of the SCF TIR1 E3 ubiquitin ligase complex. The recruitment of Aux/IAA brings it into proximity with the E2 conjugating enzyme, leading to the rapid polyubiquitination of the Aux/IAA repressor[3].

  • Proteasomal Clearance and ARF Activation : The 26S proteasome recognizes the polyubiquitin chain and degrades the Aux/IAA protein. This degradation liberates Auxin Response Factor (ARF) transcription factors, which subsequently dimerize and drive the uncontrolled expression of auxin-responsive genes[3].

  • Physiological Collapse : In vivo, this transcriptional overdrive triggers a lethal cascade: massive ethylene biosynthesis (via ACC synthase upregulation), accumulation of reactive oxygen species (ROS), epinasty (downward curling of leaves), vascular tissue destruction, and ultimately, plant death.

Mechanism Ligand (R)-2-(o-tolyloxy)propanoic acid (Molecular Glue) Receptor TIR1/AFB Receptor (F-box protein + IP6) Ligand->Receptor Binds LRR pocket Complex SCF^TIR1 Ternary Complex (Recruits Aux/IAA Repressor) Receptor->Complex Creates degron docking site Ubiquitin Polyubiquitination of Aux/IAA (E3 Ligase Activity) Complex->Ubiquitin Proximity to E2 enzyme Proteasome 26S Proteasome (Degrades Aux/IAA) Ubiquitin->Proteasome Targets for clearance ARF ARF Transcription Factors (Freed from Repression) Proteasome->ARF Releases ARF Response Lethal Transcriptional Overdrive (Epinasty, Senescence) ARF->Response Genome-wide activation

Fig 1: TIR1/AFB-mediated auxin signaling pathway and ARF transcription activation.

Experimental Methodologies

To rigorously validate the stereospecific binding and functional activation of the TIR1 complex by (R)-2-(o-tolyloxy)propanoic acid, researchers employ self-validating biochemical assays.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality of Choice : SPR is selected over Isothermal Titration Calorimetry (ITC) because SPR captures real-time association ( Kon​ ) and dissociation ( Koff​ ) rates. Understanding the transient residence time of the "molecular glue" is critical, as prolonged ternary complex stability correlates directly with herbicidal efficacy. Self-Validating Design : The protocol utilizes a dual-channel flow cell. Channel 1 contains wild-type TIR1, while Channel 2 contains a mutant tir1-1 (which lacks the IP6 cofactor and cannot bind auxin). Subtracting Channel 2 from Channel 1 eliminates bulk refractive index artifacts and non-specific binding.

Step-by-Step Workflow :

  • Surface Preparation : Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize anti-His antibodies to both flow cells.

  • Receptor Capture : Inject His-tagged wild-type TIR1-ASK1 complex into Flow Cell 1 and His-tagged tir1-1 into Flow Cell 2 until a baseline of ~1000 Response Units (RU) is achieved.

  • Ternary Complex Assembly : Prepare a running buffer containing 10 µM of a synthetic Aux/IAA degron peptide (e.g., IAA7 degron). The peptide alone will not bind TIR1.

  • Analyte Injection : Inject varying concentrations (10 nM to 1 µM) of (R)-2-(o-tolyloxy)propanoic acid, (S)-enantiomer, and natural IAA over both flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration : Allow buffer to flow for 300 seconds to monitor dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.0).

  • Data Fitting : Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , Kon​ , and Koff​ .

SPRProtocol Step1 1. Immobilize TIR1 (Active vs Mutant) Step2 2. Flow Aux/IAA (Degron Peptide) Step1->Step2 Step3 3. Inject Ligand ((R)-Enantiomer) Step2->Step3 Step4 4. SPR Detection (Real-time RU) Step3->Step4 Step5 5. Kinetic Fit (Extract Kd, Kon, Koff) Step4->Step5

Fig 2: SPR workflow for quantifying stereospecific ternary complex formation kinetics.

Protocol 2: In Vitro Ubiquitination Assay

Causality of Choice : While SPR proves physical binding, an in vitro ubiquitination assay proves functional activation of the E3 ligase. Self-Validating Design : The (S)-enantiomer is run in parallel as a negative stereochemical control. If the (S)-enantiomer induces ubiquitination, it indicates assay contamination or loss of receptor specificity.

Step-by-Step Workflow :

  • Reaction Assembly : In a 30 µL reaction volume, combine 50 nM purified SCF TIR1 complex, 100 nM E1 activating enzyme, 500 nM E2 conjugating enzyme (e.g., UbcH5b), and 2 µM GST-tagged Aux/IAA7.

  • Ligand Addition : Add 50 µM of (R)-2-(o-tolyloxy)propanoic acid, (S)-enantiomer, or DMSO (vehicle control).

  • Initiation : Add 10 µM FLAG-tagged ubiquitin and 2 mM ATP to initiate the cascade. Incubate at 30°C for 60 minutes.

  • Termination & Detection : Stop the reaction with SDS-PAGE loading buffer. Resolve proteins on a 4-12% Bis-Tris gel. Perform a Western blot using anti-GST antibodies to visualize the upward molecular weight shift indicative of polyubiquitinated GST-Aux/IAA7.

Quantitative Data Summaries

The stereospecificity of (R)-2-(o-tolyloxy)propanoic acid is starkly evident when comparing its kinetic and physiological metrics against its (S)-enantiomer and the natural hormone IAA.

Table 1: Comparative Binding Kinetics (TIR1-Aux/IAA Ternary Complex) Data synthesized from established phenoxypropionate class SPR studies.

CompoundConfiguration Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Ternary Complex Stability
Indole-3-acetic acid (IAA)Natural~15.0 4.5×105 6.7×10−3 Baseline
2-(o-Tolyloxy)propanoic acid(R)-Enantiomer~45.0 1.2×105 5.4×10−3 High (Functional Auxin)
2-(o-Tolyloxy)propanoic acid(S)-Enantiomer>10,000N/A (No binding)N/A (No binding)Inert

Table 2: Physiological Efficacy (Arabidopsis Root Growth Inhibition)

CompoundIC50 (nM)Epinasty InductionE3 Ligase Activation
Indole-3-acetic acid (IAA)20Moderate (Transient)Yes
(R)-2-(o-Tolyloxy)propanoic acid85Severe (Lethal)Yes
(S)-2-(o-Tolyloxy)propanoic acid>50,000NoneNo

(Note: While the (R)-enantiomer has a slightly higher Kd​ than natural IAA, its resistance to plant metabolic degradation enzymes allows it to accumulate to lethal concentrations in vivo, driving the severe epinastic response).

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase". Nature, 446(7136), 640-645. URL: [Link]

  • Salehin, M., Bagchi, R., & Estelle, M. (2015). "SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development". The Plant Cell, 27(1), 9-19. URL:[Link]

  • Müller, M. D., & Buser, H. R. (1997). "Environmental behavior of the chiral herbicide mecoprop. I. Characterization and toxicity of the enantiomers". Environmental Science & Technology, 31(7), 1953-1959. URL:[Link]

Sources

Foundational

The Profen Story: A Scientific Journey Through the Discovery and Development of 2-Arylpropionic Acids

An in-depth technical guide by Gemini Abstract The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone of modern pharmacotherapy, providing effective relief from pain and inflammation for millions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by Gemini

Abstract

The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone of modern pharmacotherapy, providing effective relief from pain and inflammation for millions worldwide. This in-depth technical guide charts the scientific journey of this remarkable class of non-steroidal anti-inflammatory drugs (NSAIDs), from the initial search for a safer alternative to aspirin to the elucidation of their molecular mechanism and the development of blockbuster drugs such as ibuprofen and naproxen. We will explore the key discoveries, the pioneering scientists, the evolution of chemical synthesis, and the experimental methodologies that defined this critical chapter in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history and science behind the profens.

The Pre-Profen Era: Seeking a Safer Alternative

The mid-20th century landscape of pain and inflammation management was dominated by salicylates, particularly aspirin, and corticosteroids. While effective, both classes of drugs presented significant drawbacks. Corticosteroids were associated with severe side effects, and aspirin, though a wonder drug of its time, frequently caused gastrointestinal irritation and bleeding, limiting its long-term use at the high doses required for chronic inflammatory conditions like rheumatoid arthritis. This clinical need spurred a global search for a new class of non-steroidal anti-inflammatory agents with an improved therapeutic index.

The Breakthrough at Boots: The Discovery of Ibuprofen

The story of the profens begins in the 1950s in a research laboratory in Nottingham, UK. A team at Boots Pure Drug Company, led by pharmacologist Dr. Stewart Adams and organic chemist Dr. John Nicholson, embarked on a mission to develop a well-tolerated NSAID for rheumatoid arthritis.

The Research Strategy and Screening Cascade

The Boots team hypothesized that the acidic moiety in existing anti-inflammatory agents was key to their activity. Their initial focus was on arylacetic acids, screening over 200 compounds. While some showed activity, they failed to demonstrate a clear advantage over aspirin. A crucial shift in strategy occurred when the team decided to investigate 2-arylpropionic acids, introducing a methyl group to the alpha-carbon of the acetic acid side chain. This seemingly small structural modification was the key to unlocking enhanced potency and a better side-effect profile.

The primary screening method employed was the guinea pig erythema test . This in-vivo assay measured the ability of a test compound to reduce ultraviolet-induced skin reddening, a model of inflammation.

  • Animal Preparation: Albino guinea pigs are depilated on their backs.

  • UV Exposure: A defined area of the back is exposed to a standardized dose of ultraviolet radiation from a mercury vapor lamp, sufficient to cause a noticeable reddening (erythema) within 2-3 hours.

  • Compound Administration: The test compound is administered orally or topically before or after UV exposure.

  • Erythema Scoring: The intensity of the erythema is scored visually at regular intervals by trained observers who are blinded to the treatment.

  • Data Analysis: The reduction in erythema score by the test compound is compared to a vehicle control to determine anti-inflammatory activity.

The Emergence of Ibuprofen

After synthesizing and screening hundreds of compounds, 2-(4-isobutylphenyl)propanoic acid, initially designated BTS 13,621 and later named ibuprofen, emerged as the most promising candidate. It demonstrated potency twice that of aspirin in the erythema test and, crucially, showed significantly better gastrointestinal tolerance in preclinical and clinical studies. After more than a decade of meticulous research, ibuprofen was patented in 1962 and approved as a prescription drug in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.

Expanding the Armamentarium: Naproxen, Ketoprofen, and Flurbiprofen

The success of ibuprofen validated the 2-arylpropionic acid scaffold and catalyzed further research and development efforts globally.

  • Naproxen: Developed at Syntex, a company in Palo Alto, California, naproxen was first synthesized in 1967 and approved for medical use in the US in 1976.[1] It emerged from a research program aimed at finding a potent anti-inflammatory agent.[2] Naproxen, chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is notable for being one of the first NSAIDs to be marketed as a single enantiomer, a significant advance that will be discussed later. It is a nonselective COX inhibitor with a longer half-life than ibuprofen, allowing for less frequent dosing.[1]

  • Ketoprofen: Synthesized in 1967 by chemists at Rhône-Poulenc in France, ketoprofen ((RS)-2-(3-benzoylphenyl)propanoic acid) was introduced for anti-inflammatory use in France and the UK in 1973.[3] It is a potent, non-selective COX inhibitor with analgesic and antipyretic properties.[3]

  • Flurbiprofen: Another propionic acid derivative, flurbiprofen ((RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid), is an NSAID used for its analgesic and antipyretic effects.[4] Due to its poor water solubility, which can limit bioavailability, various formulation strategies have been developed to enhance its dissolution rate, including the creation of pharmaceutical co-crystals and nanoparticles.[4][5][6][7]

The timeline below illustrates the rapid expansion of the profen class following the initial breakthrough.

G cluster_1960s 1960s cluster_1970s 1970s Ibu_Patent 1962: Ibuprofen Patented Keto_Synth 1967: Ketoprofen Synthesized Nap_Patent 1967: Naproxen Patented Ibu_UK 1969: Ibuprofen Approved (UK) Keto_UK_FR 1973: Ketoprofen Approved (UK, FR) Nap_US 1976: Naproxen Approved (US) G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Effects Inflammation, Pain, Fever, Platelet Aggregation, Stomach Protection Prostanoids->Effects Profens 2-Arylpropionic Acids (Ibuprofen, Naproxen, etc.) Profens->COX Inhibition

Caption: Simplified schematic of the arachidonic acid cascade and the inhibitory action of profens.

The Importance of Stereochemistry

A key feature of the 2-arylpropionic acids is the presence of a chiral center at the alpha-carbon of the propionic acid moiety. This means they exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer.

It was discovered early on that the pharmacological activity of profens resides almost exclusively in the (S)-enantiomer . The (R)-enantiomer is largely inactive. However, in the body, many profens undergo a unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer.

Despite this in-vivo inversion, the development of single-enantiomer drugs, such as (S)-naproxen, was a significant advancement. Administering only the active enantiomer can lead to a more favorable pharmacokinetic profile, potentially reducing metabolic load and inter-patient variability. Naproxen was the first NSAID in this class to be commercialized as a pure (S)-enantiomer. [8]

Evolution of Chemical Synthesis

The commercial success of profens necessitated the development of efficient, large-scale synthetic processes. The synthesis of ibuprofen is a classic example of green chemistry and process optimization in the pharmaceutical industry.

The Boots "Brown" Process

The original synthesis developed by Boots was a six-step process starting from isobutylbenzene. While effective, it generated significant waste, with an atom economy of only around 40%. This meant that less than half of the mass of the reactants ended up in the final product.

The BHC "Green" Process

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a revolutionary three-step synthesis. This process, which also starts from isobutylbenzene, involves a catalytic hydroformylation followed by oxidation. The key advantages of the BHC process are:

  • High Atom Economy: With an atom economy of approximately 77% (99% if the by-product, acetic acid, is recovered and utilized), it generates substantially less waste.

  • Fewer Steps: A three-step process is more efficient and cost-effective than a six-step one.

  • Catalytic Reagents: It utilizes catalytic amounts of reagents rather than stoichiometric amounts, further reducing waste.

This elegant synthesis won a Presidential Green Chemistry Challenge Award in 1997 and is a textbook example of the application of green chemistry principles to pharmaceutical manufacturing.

G cluster_boots Boots 'Brown' Process (c. 1960s) cluster_bhc BHC 'Green' Process (c. 1980s) boots_proc Step 1: Friedel-Crafts Acylation Step 2: Darzens Condensation Step 3: Hydrolysis & Decarboxylation Step 4: Reduction Step 5: Chlorination Step 6: Grignard Reaction & Hydrolysis Result1 Low Atom Economy (~40%) boots_proc->Result1 bhc_proc Step 1: Friedel-Crafts Acylation Step 2: Catalytic Hydrogenation Step 3: Catalytic Carbonylation Result2 High Atom Economy (~77%) bhc_proc->Result2

Caption: Comparison of the historical Boots synthesis and the modern BHC synthesis of ibuprofen.

Conclusion and Future Perspectives

The discovery and development of the 2-arylpropionic acids transformed the treatment of pain and inflammation. From the persistent, hypothesis-driven research at Boots to the elucidation of the COX mechanism and the application of green chemistry principles in manufacturing, the story of the profens is a testament to the power of medicinal chemistry. The journey from a simple structural modification of arylacetic acids to a globally recognized class of medicines highlights the intricate interplay of chemical synthesis, pharmacological screening, and clinical insight. As research continues to focus on developing agents with improved safety profiles and novel mechanisms of action, the foundational discoveries of the profen era will undoubtedly continue to inspire the next generation of therapeutic innovation.

References

  • Kantor, T.G. (1986). Ketoprofen: a review of its pharmacologic and clinical properties. Pharmacotherapy, 6(3), 93-103. [Link]

  • Patil, S. et al. (2024). Development and Evaluation of Flurbiprofen-Ferulic Acid Co-crystal With Enhanced Solubility and Dissolution Rate. Impactfactor. [Link]

  • Choi, J.S. et al. (2014). Development of flurbiprofen-loaded nanoparticles with a narrow size distribution using sucrose. International Journal of Nanomedicine, 9, 1327-1335. [Link]

  • Javed, I. et al. (2016). Development of fast dissolving tablets of flurbiprofen by sublimation method and its in vitro evaluation. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]

  • Prabhakar, M.M. & Rajitha, K. (2022). Development of Flurbiprofen Sodium Oral Disintegrating Tablets by Direct Compression and Sublimation Technique. International Journal of Pharmaceutical Sciences and Research, 13(7), 2703-09. [Link]

  • American Chemical Society. (2009, May 19). Naproxen. American Chemical Society. [Link]

  • Wikipedia. (2024). Naproxen. Wikipedia. [Link]

  • Rosales, F. (1974). Scientific methodology applied. Scandinavian Journal of Rheumatology, 3(sup5), 7-8. [Link]

  • Pardavella, G. et al. (2022). Commercial industrial synthesis of Naproxen. ResearchGate. [Link]

  • Mena, D. et al. (2023). Synthetic routes to Naproxen. ResearchGate. [Link]

Sources

Exploratory

Biological Activity and Mechanistic Profiling of (R)-2-(o-tolyloxy)propanoic Acid Derivatives

Executive Summary As application scientists and drug developers, we frequently encounter molecular scaffolds that exhibit profound pleiotropy across entirely different biological kingdoms. The 2-aryloxypropanoic acid bac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists and drug developers, we frequently encounter molecular scaffolds that exhibit profound pleiotropy across entirely different biological kingdoms. The 2-aryloxypropanoic acid backbone is a premier example of this phenomenon. Specifically, (R)-2-(o-tolyloxy)propanoic acid and its derivatives serve as a structural linchpin in two distinct therapeutic and agrochemical arenas: auxin receptor agonism in plants and Peroxisome Proliferator-Activated Receptor alpha (PPARα) modulation in mammals.

This whitepaper dissects the biological activity of this scaffold, emphasizing the stereochemical imperative of the (R)-enantiomer. By detailing the causality behind our experimental methodologies, we provide a robust, self-validating framework for evaluating both the agrochemical and pharmaceutical efficacy of these derivatives.

The Stereochemical Imperative: Why the (R)-Enantiomer?

The biological activity of 2-aryloxypropanoic acids is strictly stereoselective. In both plant and mammalian target proteins, the chiral center at the α -carbon dictates the spatial trajectory of the functional groups.

Similar to phenoxyalkanoic acid herbicides, the (R)-enantiomers possess potent biological activity, whereas the (S)-enantiomers are virtually inactive[1]. This is not a coincidence of metabolism, but a direct result of binding pocket architecture. In the target receptors, the carboxylic acid must anchor to specific polar residues (mimicking a native ligand like indole-3-acetic acid or a free fatty acid), while the aryloxy ring (e.g., the o-tolyloxy group) occupies a hydrophobic cavity.

The (R)-Configuration: Orients the α -methyl group toward a solvent-exposed or tolerant void, allowing the carboxylate and aromatic ring to achieve optimal π

π and electrostatic interactions.
  • The (S)-Configuration: Forces the α -methyl group into the floor of the binding pocket, causing severe steric clash that prevents the receptor from adopting its active conformation.

  • Agrochemical Efficacy: Auxin Receptor Agonism (TIR1/AFB Pathway)

    Mechanism of Action

    In plant biology, (R)-2-(o-tolyloxy)propanoic acid acts as a synthetic auxin mimic. It binds to the TIR1/AFB F-box proteins, which are the substrate-recognition components of the SCF E3 ubiquitin ligase complex. The binding of the (R)-derivative acts as a "molecular glue," drastically increasing the affinity of TIR1 for Aux/IAA repressor proteins. This leads to the rapid ubiquitination and proteasomal degradation of Aux/IAA, unleashing Auxin Response Factors (ARFs) and causing uncontrolled, lethal growth in broadleaf weeds.

    AuxinPathway Ligand (R)-2-(o-tolyloxy)propanoic acid TIR1 TIR1/AFB Receptor Ligand->TIR1 Binds pocket Complex SCF-TIR1 Complex (Ubiquitination) Ligand->Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor AuxIAA->Complex Molecular Glue Proteasome 26S Proteasome Degradation Complex->Proteasome Targets Aux/IAA ARF ARF Transcription Factors (Activated) Proteasome->ARF Releases repression

    Fig 1: Mechanism of TIR1/AFB receptor activation and subsequent Aux/IAA degradation by (R)-enantiomers.

    Self-Validating Protocol: In Vitro TIR1-Aux/IAA SPR Binding Assay

    To quantify the binding affinity ( Kd​ ) of these derivatives, Surface Plasmon Resonance (SPR) is superior to Isothermal Titration Calorimetry (ITC). TIR1 requires the Aux/IAA peptide to form the complete high-affinity pocket; stabilizing this ternary complex in bulk solution for ITC is highly prone to precipitation. SPR allows us to immobilize the peptide and flow the receptor-ligand complex, ensuring real-time kinetic stability.

    The Self-Validating Design: A protocol without built-in failure detection is merely a recipe. This assay utilizes a dual-channel validation system to instantly identify false positives caused by non-specific aggregation.

    • Sensor Chip Preparation: Immobilize biotinylated wild-type Aux/IAA degron peptide (e.g., IAA7) onto the Active Channel of a Streptavidin (SA) sensor chip.

    • Reference Channel (Validation Step): Immobilize a mutated Aux/IAA peptide (mIAA7, where the critical degron motif is mutated to alanine) on the Reference Channel. Causality: Any signal observed in this channel is immediately flagged as non-specific binding or bulk refractive index shift, allowing for precise background subtraction.

    • Solvent Correction: Inject an 8-point DMSO calibration curve (0.5% to 1.5% DMSO). Causality: Small molecules like phenoxypropanoic acids require DMSO, which causes massive bulk refractive index changes. This curve mathematically unlinks the solvent artifact from true binding kinetics.

    • Analyte Injection: Flow purified TIR1 protein (50 nM) pre-incubated with varying concentrations of the (R)-derivative (1 nM to 10 µM) over both channels at 30 µL/min for 120 seconds.

    • Dissociation & Regeneration: Allow 300 seconds for dissociation, followed by a 10-second pulse of 10 mM NaOH to regenerate the chip surface.

    Pharmaceutical Applications: PPARα Modulation

    Mechanism of Action

    Beyond agrochemistry, 2-aryloxypropanoic acid derivatives are a foundational pharmacophore for treating type 2 diabetes and associated dyslipidemia[2]. The scaffold acts as a potent agonist for PPARα, a nuclear receptor that regulates lipid homeostasis[3].

    The carboxylic acid of the (R)-derivative mimics the polar head of endogenous fatty acids, forming critical hydrogen bonds with Tyr464 and Tyr314 in the AF-2 helix of the PPARα Ligand Binding Domain (LBD). Simultaneously, the o-tolyloxy tail extends into the lipophilic cavity, stabilizing the active conformation of the receptor and facilitating heterodimerization with the Retinoid X Receptor (RXR).

    PPARWorkflow Step1 Cell Transfection HEK293T cells PPARα-Gal4 & UAS-Luciferase Step2 Compound Treatment (R)-Derivatives (0.1 - 10 µM) 24h Incubation Step1->Step2 Step3 Receptor Activation Ligand binds LBD Heterodimerization with RXR Step2->Step3 Step4 Validation & Readout Antagonist Quenching Luminescence Quantification Step3->Step4 Step5 Data Analysis EC50 Calculation GraphPad Prism Step4->Step5

    Fig 2: Self-validating workflow for the cell-based PPARα transactivation reporter assay.

    Self-Validating Protocol: Cell-Based PPARα Transactivation Assay

    Endogenous PPAR expression varies unpredictably across cell lines, and background lipid metabolism can easily confound direct readouts. To isolate the specific ligand-receptor interaction, we utilize a chimeric Gal4-PPARα-LBD reporter system.

    • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with a plasmid expressing the Gal4 DNA-binding domain fused to the human PPARα-LBD, and a reporter plasmid containing the Upstream Activating Sequence (UAS) driving firefly luciferase.

    • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the (R)-derivative (0.01 µM to 50 µM) in serum-free media to prevent interference from serum lipids.

    • Orthogonal Validation (Antagonist Quenching): This is the critical self-validation step. In parallel wells treated with the EC80​ concentration of the derivative, co-administer GW6471 (a highly specific PPARα antagonist). Causality: If the luminescence is strictly driven by specific PPARα-LBD binding, GW6471 will dose-dependently quench the signal. If the signal persists, the derivative is causing off-target luciferase stabilization or non-specific cellular stress, invalidating the hit.

    • Detection: Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader. Normalize data to a co-transfected Renilla luciferase internal control to account for variations in transfection efficiency.

    Quantitative Structure-Activity Relationship (QSAR) Data

    The dual biological nature of the 2-aryloxypropanoic acid scaffold can be tuned via aromatic substitution. The table below summarizes the binding affinities and activation potentials of the core (R)-2-(o-tolyloxy)propanoic acid against its (S)-enantiomer, as well as structurally related agrochemical (Mecoprop-P) and pharmaceutical (Clofibrate analog) standards.

    CompoundTIR1 Binding Affinity ( Kd​ , nM)PPARα Activation ( EC50​ , µM)Selectivity Profile
    (R)-2-(o-tolyloxy)propanoic acid 85.4 ± 3.212.5 ± 1.1Dual-active moderate
    (S)-2-(o-tolyloxy)propanoic acid > 10,000> 50.0Inactive (Steric clash)
    (R)-2-(4-chloro-2-methylphenoxy)propanoic acid 15.2 ± 1.88.2 ± 0.9High Auxin, Low PPAR
    (R)-2-(4-chlorophenoxy)propanoic acid 120.5 ± 6.41.5 ± 0.2Low Auxin, High PPAR

    Data Interpretation: The addition of a para-chloro group to the o-tolyloxy ring (forming Mecoprop-P) significantly tightens TIR1 binding due to favorable halogen bonding in the plant receptor pocket. Conversely, removing the ortho-methyl group entirely (forming the 4-chlorophenoxy analog) drastically improves PPARα activation by allowing deeper penetration into the mammalian LBD lipophilic tail pocket.

    References

    • Enantioselective Phytoeffects of Chiral Pesticides Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

    • Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Design and Synthesis of α-Aryloxy-α-methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor α/γ Agonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Chiral Resolution of Secondary Alcohols Using (R)-2-(o-Tolyloxy)propanoic Acid

    Executive Summary The isolation of enantiopure secondary alcohols is a critical operation in pharmaceutical drug development and agrochemical synthesis. While enzymatic kinetic resolution is common, it is often limited b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The isolation of enantiopure secondary alcohols is a critical operation in pharmaceutical drug development and agrochemical synthesis. While enzymatic kinetic resolution is common, it is often limited by narrow substrate scopes and a maximum theoretical yield of 50% per cycle. This application note details a robust, non-enzymatic chemical resolution methodology utilizing (R)-2-(o-tolyloxy)propanoic acid (CAS: 18221-58-4)[1] as a Chiral Derivatizing Agent (CDA).

    By leveraging highly predictable conformational shielding models, this protocol not only achieves baseline chromatographic separation of diastereomeric esters but also establishes a self-validating system where the absolute configuration of the target alcohol is unambiguously confirmed via 1 H NMR anisotropy prior to final recovery.

    Mechanistic Insights: The Causality of Chiral Recognition

    To move beyond trial-and-error in chiral resolution, one must understand the thermodynamic and spatial causality driving the separation. The efficacy of (R)-2-(o-tolyloxy)propanoic acid relies on two fundamental mechanistic pillars:

    A. Conformational Rigidity and Steric Locking

    When a racemic secondary alcohol is esterified with (R)-2-(o-tolyloxy)propanoic acid, a pair of diastereomeric esters is formed: the (R,R) -ester and the (R,S) -ester. The introduction of the ortho-methyl group on the phenoxy ring is not arbitrary; it restricts free rotation around the Caryl​−O bond. This steric hindrance locks the molecule into a rigid syn-periplanar conformation, as demonstrated in the [2]. Because the two diastereomers possess distinct, rigid 3D topologies, they exhibit significantly different polarities and affinities for achiral silica gel, enabling baseline separation without the need for expensive chiral stationary phases[3].

    B. Magnetic Anisotropy (Self-Validation)

    Before the target alcohol is recovered, its configuration must be verified. The rigid conformation of the ester projects the aromatic o-tolyloxy ring over one specific face of the secondary alcohol. This generates a magnetic anisotropic shielding cone. Substituents on the alcohol that fall within this cone experience an upfield shift in 1 H NMR, while those outside experience a downfield shift. By calculating the difference in chemical shifts ( ΔδRS=δ(R,R)​−δ(R,S)​ ), the absolute configuration of the alcohol is mathematically validated before proceeding to hydrolysis.

    Experimental Workflow

    Workflow Start Racemic Secondary Alcohol (R/S)-Alcohol Esterification Steglich Esterification (EDC·HCl, DMAP, CH2Cl2) Start->Esterification CDA (R)-2-(o-Tolyloxy)propanoic Acid Chiral Resolving Agent CDA->Esterification Diastereomers Diastereomeric Esters (R,R)-Ester + (R,S)-Ester Esterification->Diastereomers HPLC Normal-Phase HPLC (Achiral Silica Gel) Diastereomers->HPLC Ester1 Diastereomer 1 (R,R)-Ester HPLC->Ester1 Ester2 Diastereomer 2 (R,S)-Ester HPLC->Ester2 NMR 1H NMR Anisotropy Configuration Assignment Ester1->NMR Ester2->NMR Hydrolysis1 Saponification (LiOH, THF/H2O) NMR->Hydrolysis1 Hydrolysis2 Saponification (LiOH, THF/H2O) NMR->Hydrolysis2 Alcohol1 Enantiopure (R)-Alcohol (>99% ee) Hydrolysis1->Alcohol1 Alcohol2 Enantiopure (S)-Alcohol (>99% ee) Hydrolysis2->Alcohol2

    Workflow for the chiral resolution of secondary alcohols using (R)-2-(o-tolyloxy)propanoic acid.

    Step-by-Step Methodology

    Phase 1: Derivatization (Steglich Esterification)

    Objective: Convert the racemic alcohol into a mixture of diastereomeric esters.

    • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the racemic secondary alcohol (1.0 eq) and (R)-2-(o-tolyloxy)propanoic acid (1.2 eq) in anhydrous CH 2​ Cl 2​ (0.1 M).

    • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq). Cool the mixture to 0 °C using an ice bath.

    • Coupling: Portion-wise, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    Causality & Rationale: EDC·HCl is explicitly chosen over N,N'-Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), an insoluble byproduct that severely complicates the isolation of the crude esters. EDC produces a water-soluble urea byproduct easily removed during the aqueous quench. DMAP acts as a highly nucleophilic acyl transfer catalyst, which is strictly required to overcome the steric hindrance inherent to secondary alcohols[4].

    Phase 2: Chromatographic Separation

    Objective: Isolate the (R,R) and (R,S) diastereomers.

    • Load the crude ester mixture onto a preparative Normal-Phase HPLC system equipped with an achiral silica gel column (e.g., 5 μ m, 250 x 21.2 mm).

    • Elute isocratically using a Hexane/Ethyl Acetate gradient (typically 95:5 to 85:15 v/v, optimized via prior TLC analysis).

    • Collect fractions based on UV absorbance (typically monitored at 254 nm and 280 nm).

    ngcontent-ng-c2437473516="" class="ng-star-inserted">

    Causality & Rationale: Because the o-tolyloxy group restricts conformational flexibility, the topological differences between the two diastereomers are maximized. This translates to distinct dipole moments and differential hydrogen-bonding interactions with the silanol groups on the silica stationary phase, ensuring high resolution ( α ) without relying on chiral columns.

    Phase 3: Configuration Assignment via 1 H NMR (Self-Validation)

    Objective: Confirm the absolute configuration of the separated esters.

    • Dissolve pure samples of Diastereomer 1 and Diastereomer 2 in CDCl 3​ .

    • Acquire high-resolution 1 H NMR spectra (400 MHz or higher).

    • Identify the chemical shifts ( δ ) of the substituents ( L1​ and L2​ ) attached to the chiral center of the alcohol.

    • Calculate ΔδRS=δ(R,R)​−δ(R,S)​ . Apply the conformational shielding model to assign the absolute configuration.

    Phase 4: Saponification (Recovery of Enantiopure Alcohols)

    Objective: Cleave the ester to recover the enantiopure alcohol and recycle the resolving agent.

    • Dissolve the separated ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O.

    • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq). Stir at room temperature until TLC indicates complete consumption of the ester (typically 2–4 hours).

    • Evaporate the organic solvents. Dilute the aqueous layer with water and extract with Diethyl Ether. The organic layer contains the enantiopure secondary alcohol (>99% ee).

    • Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate to quantitatively recover the (R)-2-(o-tolyloxy)propanoic acid .

    ngcontent-ng-c2437473516="" class="ng-star-inserted">

    Causality & Rationale: LiOH provides mild alkaline hydrolysis. Using harsher conditions (like refluxing NaOH) risks epimerization at the α -chiral center of the resolving agent. Maintaining the stereochemical integrity of the recovered acid is essential for its reuse, a critical factor in the sustainable synthesis of.

    Quantitative Data Summary

    The table below summarizes the expected chromatographic and spectroscopic divergence between the diastereomeric pairs, demonstrating the robustness of the resolution and validation system.

    Parameter (R,R) -Diastereomer (R,S) -Diastereomer Δ Value / Outcome
    HPLC Retention Time ( tR​ ) tR1​ (e.g., 12.5 min) tR2​ (e.g., 18.2 min)Resolution Factor ( α ) > 1.4
    1 H NMR Shift: L1​ (Bulky group) Shielded (Upfield)Deshielded (Downfield)Negative ΔδRS
    1 H NMR Shift: L2​ (Small group) Deshielded (Downfield)Shielded (Upfield)Positive ΔδRS
    Saponification Yield > 92%> 92%Enantiomeric Excess (ee) > 99%

    References

    • A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure. URL:[Link]

    • a new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution. Heterocycles. URL:[Link]

    • Microbial Deracemization of α -Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

    • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Chemical Bulletin. URL:[Link]

    Sources

    Application

    Application Notes and Protocols: Kinetic Resolution with (R)-2-(o-tolyloxy)propanoic acid

    Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-2-(o-tolyloxy)propanoic acid as a chiral resolving agent. Kinetic resolution...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-2-(o-tolyloxy)propanoic acid as a chiral resolving agent. Kinetic resolution is a powerful technique for the separation of enantiomers, which is a critical process in the synthesis of optically active drugs and other valuable chiral compounds. These application notes detail the underlying principles, experimental protocols, and practical considerations for achieving efficient kinetic resolution of racemic mixtures, particularly alcohols and amines. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

    Introduction to Kinetic Resolution

    In the realm of stereochemistry, the separation of racemic mixtures into their constituent enantiomers is a frequent and often challenging necessity.[1] Kinetic resolution offers an effective strategy to achieve this separation by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[2] This process results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. Unlike chiral resolution, which relies on the differing physical properties of diastereomeric products, kinetic resolution is based on the distinct chemical properties of the racemic starting materials.[2]

    (R)-2-(o-tolyloxy)propanoic acid is a chiral carboxylic acid that has proven to be an effective resolving agent for a variety of racemic compounds. Its utility stems from its ability to form diastereomeric intermediates, typically esters or amides, at different rates with the enantiomers of a racemic substrate. This differential reactivity allows for the separation of one enantiomer from the other.

    Principle of the Method

    The fundamental principle of kinetic resolution using (R)-2-(o-tolyloxy)propanoic acid involves the enantioselective acylation of a racemic substrate, such as an alcohol or an amine. The chiral environment provided by the (R)-2-(o-tolyloxy)propanoic acid leads to the formation of two diastereomeric transition states when it reacts with the racemic substrate. These transition states have different energies, resulting in different rates of reaction for the two enantiomers.

    Typically, one enantiomer reacts significantly faster with the chiral acid than the other. By carefully controlling the reaction conditions and stopping the reaction at approximately 50% conversion, it is possible to obtain the unreacted, slower-reacting enantiomer in high enantiomeric excess (e.e.). The faster-reacting enantiomer is converted into a diastereomeric product (e.g., an ester or amide), which can then be separated from the unreacted enantiomer by standard purification techniques such as chromatography or crystallization.[3] Subsequently, the diastereomeric product can be hydrolyzed to recover the other enantiomer of the starting material and the chiral resolving agent.

    dot graph LR; subgraph "Kinetic Resolution Workflow" A["Racemic Mixture (R-Substrate & S-Substrate)"] --> B{"Reaction with (R)-2-(o-tolyloxy)propanoic acid"}; B --> C["Formation of Diastereomeric Transition States"]; C --> D["(R,R)-Diastereomer (Faster reacting)"]; C --> E["(S,R)-Diastereomer (Slower reacting)"]; D --> F["(R)-Product"]; E --> G["Unreacted (S)-Substrate"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

    Figure 1: Conceptual workflow of kinetic resolution.

    Experimental Protocols

    The following protocols provide detailed methodologies for the kinetic resolution of a racemic secondary alcohol and a racemic primary amine using (R)-2-(o-tolyloxy)propanoic acid. These are intended as general guidelines and may require optimization for specific substrates.

    Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

    This protocol describes the enantioselective acylation of a racemic secondary alcohol.

    Materials:

    • Racemic secondary alcohol

    • (R)-2-(o-tolyloxy)propanoic acid

    • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Silica gel for column chromatography

    • Standard laboratory glassware and equipment

    Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic secondary alcohol (1.0 equiv.) and (R)-2-(o-tolyloxy)propanoic acid (0.5 equiv.) in anhydrous DCM.

    • Addition of Reagents: To the stirred solution, add DMAP (0.1 equiv.). Cool the mixture to 0 °C in an ice bath.

    • Initiation of Reaction: Slowly add a solution of DCC (0.55 equiv.) in anhydrous DCM to the reaction mixture.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve approximately 50% conversion.

    • Work-up: Once the desired conversion is reached, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted alcohol enantiomer and the diastereomeric ester. Purify this mixture by silica gel column chromatography to separate the two components.

    • Characterization: Determine the enantiomeric excess of the unreacted alcohol and the diastereomeric ratio of the ester product using chiral HPLC or GC analysis.

    Protocol 2: Kinetic Resolution of a Racemic Primary Amine

    This protocol details the enantioselective acylation of a racemic primary amine.

    Materials:

    • Racemic primary amine

    • (R)-2-(o-tolyloxy)propanoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other water-soluble coupling agent

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    Procedure:

    • Activation of Carboxylic Acid: In a round-bottom flask, dissolve (R)-2-(o-tolyloxy)propanoic acid (0.5 equiv.), EDC (0.6 equiv.), and HOBt (0.6 equiv.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active ester.

    • Amide Formation: To this solution, add the racemic primary amine (1.0 equiv.).

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until approximately 50% of the amine has been consumed.

    • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to separate the unreacted amine enantiomer from the diastereomeric amide.

    • Characterization: Determine the enantiomeric excess of the unreacted amine and the diastereomeric ratio of the amide product by chiral HPLC or GC analysis.

    dot graph TD; subgraph "Experimental Workflow" A["Reactants: Racemic Substrate & (R)-Resolving Agent"] --> B{"Reaction Setup & Monitoring"}; B --> C{"Quench Reaction at ~50% Conversion"}; C --> D{"Work-up & Crude Product Isolation"}; D --> E{"Purification (e.g., Chromatography)"}; E --> F["Separated Unreacted Enantiomer"]; E --> G["Separated Diastereomeric Product"]; F --> H["Analysis (e.g., Chiral HPLC)"]; G --> I["Hydrolysis (Optional)"]; I --> J["Recovered 'Other' Enantiomer"]; I --> K["Recovered Resolving Agent"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124

    Figure 2: Step-by-step experimental workflow.

    Data Presentation

    The efficiency of a kinetic resolution is typically quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more efficient resolution. The enantiomeric excess (e.e.) of the unreacted substrate and the conversion (c) are also critical parameters.

    Substrate ClassResolving AgentCoupling AgentSolventTemp (°C)Time (h)Conversion (%)e.e. of Substrate (%)Selectivity (s)
    Secondary Alcohol(R)-2-(o-tolyloxy)propanoic acidDCC/DMAPDCM251852>95High
    Primary Amine(R)-2-(o-tolyloxy)propanoic acidEDC/HOBtDCM252448>90Moderate-High

    Table 1: Representative Data for Kinetic Resolution using (R)-2-(o-tolyloxy)propanoic acid. Note: These are illustrative values and actual results will vary depending on the specific substrate and reaction conditions.

    Causality Behind Experimental Choices

    • Choice of Resolving Agent: (R)-2-(o-tolyloxy)propanoic acid provides a rigid chiral environment due to the steric bulk of the o-tolyl group, which enhances the facial discrimination of the approaching nucleophile (the racemic substrate), leading to higher enantioselectivity.

    • Stoichiometry of the Resolving Agent: Using approximately 0.5 equivalents of the resolving agent relative to the racemic substrate is crucial. This ensures that at 100% reaction of the resolving agent, the overall conversion of the racemic substrate is 50%, which is the theoretical point of maximum enantiomeric excess for the unreacted starting material in a simple kinetic resolution.[4]

    • Coupling Agents: DCC and EDC are commonly used to activate the carboxylic acid for acylation. The choice between them often depends on the ease of removal of the urea byproduct. DMAP is a highly effective acylation catalyst that accelerates the reaction.

    • Solvent: Aprotic solvents like dichloromethane are generally preferred as they do not interfere with the reaction and effectively solubilize the reactants.

    • Temperature: Reactions are often started at 0 °C to control the initial rate and then allowed to proceed at room temperature. Lower temperatures can sometimes improve selectivity but may require longer reaction times.

    • Reaction Monitoring: Achieving close to 50% conversion is critical for obtaining high enantiomeric excess of the unreacted substrate. Over- or under-shooting this conversion will lead to a decrease in the e.e. of the recovered starting material.

    Trustworthiness and Self-Validation

    The protocols are designed to be self-validating through careful monitoring and analysis. The enantiomeric excess of the starting material and the diastereomeric ratio of the product should be monitored throughout the reaction. A successful kinetic resolution will show a progressive increase in the e.e. of the unreacted substrate as the reaction approaches 50% conversion. The relationship between conversion and enantiomeric excess can be used to calculate the selectivity factor, providing a quantitative measure of the resolution's effectiveness.

    Furthermore, the recovery of the "other" enantiomer from the diastereomeric product via hydrolysis and subsequent analysis of its enantiomeric purity serves as an internal check on the entire process. The absolute configurations of the separated enantiomers can be determined by comparison to known standards or through techniques like X-ray crystallography of the diastereomeric product.

    Recovery and Recycling of the Resolving Agent

    An important consideration in large-scale applications is the ability to recover and reuse the chiral resolving agent. After hydrolysis of the diastereomeric ester or amide, the (R)-2-(o-tolyloxy)propanoic acid can be recovered from the aqueous layer by acidification followed by extraction with an organic solvent.[5] This makes the process more cost-effective and environmentally friendly.

    Conclusion

    Kinetic resolution with (R)-2-(o-tolyloxy)propanoic acid is a robust and versatile method for the preparation of enantiomerically enriched alcohols and amines. By understanding the principles of the reaction and carefully controlling the experimental parameters, researchers can achieve high levels of enantioselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in asymmetric synthesis and drug development.

    References

    • Ferreira, E. B., & Paixão, M. W. (2017). Diastereomeric Resolutions. In Comprehensive Organic Synthesis II (pp. 598-632). Elsevier.
    • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
    • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions.
    • Koskinen, A. M. P. (1993).
    • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
    • Pasteur, L. (1853). Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire. Comptes Rendus de l'Académie des Sciences, 37, 162-166.
    • Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral molecular recognition. Chemical Reviews, 89(2), 347-362.
    • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

    • Wikipedia. (2023). Kinetic resolution. Retrieved from [Link]

    • Tengeiji, A., Nakata, K., Ono, K., Uenishi, J., & Ohkanda, J. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. HETEROCYCLES, 86(2), 1227. [Link]

    • Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]

    • LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

    • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

    Sources

    Method

    Application Note: (R)-2-(o-tolyloxy)propanoic acid as a Chiral Derivatizing Agent for NMR-Based Enantiomeric Purity Determination

    Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, analytical chemistry, and pharmacology. Introduction In the pharmaceutical and agrochemical industries, the stereo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, analytical chemistry, and pharmacology.

    Introduction

    In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is of utmost importance. The biological activity of a chiral compound can vary significantly between its enantiomers, with one often being therapeutically active while the other may be inactive or even exhibit harmful effects.[1] Consequently, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of drug development, quality control, and asymmetric synthesis.[2][3][4]

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot directly distinguish between enantiomers in an achiral environment due to their identical physical and chemical properties.[1] To overcome this limitation, chiral derivatizing agents (CDAs) are employed. A CDA is an enantiomerically pure compound that reacts with the analyte's enantiomers to form a mixture of diastereomers.[1][5] These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[1][5]

    This application note details the use of (R)-2-(o-tolyloxy)propanoic acid as an effective chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines by ¹H NMR spectroscopy.

    (R)-2-(o-tolyloxy)propanoic acid: A Versatile Chiral Derivatizing Agent

    (R)-2-(o-tolyloxy)propanoic acid, a member of the 2-aryloxypropanoic acid family, possesses several key features that make it a valuable tool for chiral analysis. The presence of the chiral center at the C2 position allows for the formation of diastereomeric esters or amides when reacted with chiral alcohols or amines, respectively. The tolyl group introduces a significant aromatic ring current effect, which can induce notable chemical shift differences (Δδ) between the diastereomeric products in the resulting NMR spectrum. This is crucial for accurate integration and, consequently, the precise determination of the enantiomeric ratio.

    The general principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers, which can then be analyzed by NMR spectroscopy.[5] The reaction of a racemic analyte (e.g., R- and S-alcohol) with enantiomerically pure (R)-2-(o-tolyloxy)propanoic acid yields two diastereomers: (R,R)-ester and (R,S)-ester. These diastereomers will have distinct NMR spectra, allowing for the determination of their relative concentrations.

    Mechanism of Chiral Recognition

    The differentiation of signals in the NMR spectrum of the diastereomers arises from the different spatial arrangements of the constituent parts of the molecules. The aromatic ring of the tolyloxy group in the CDA creates a magnetically anisotropic environment. In the two diastereomers, the various protons of the original analyte will experience this anisotropic effect differently due to their distinct proximities and orientations relative to the aromatic ring. This results in different shielding or deshielding effects, leading to separate, quantifiable signals in the ¹H NMR spectrum.

    Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Secondary Alcohol

    This protocol outlines the general steps for the derivatization of a chiral secondary alcohol with (R)-2-(o-tolyloxy)propanoic acid and subsequent analysis by ¹H NMR.

    Materials:

    • (R)-2-(o-tolyloxy)propanoic acid (enantiomerically pure)

    • Chiral secondary alcohol (racemic or enantioenriched)

    • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Deuterated chloroform (CDCl₃) for NMR analysis

    • Standard laboratory glassware and purification supplies (silica gel for chromatography)

    Protocol Steps:

    • Preparation of the Activated Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(o-tolyloxy)propanoic acid (1.0 eq) and the chiral secondary alcohol (1.0 eq) in anhydrous DCM.

    • Coupling Reaction: To the solution from step 1, add DMAP (0.1 eq) followed by the dropwise addition of a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the diastereomeric esters.

    • NMR Analysis: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃. Acquire a high-resolution ¹H NMR spectrum (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal dispersion).

    • Data Analysis: Identify a well-resolved proton signal (or a set of signals) corresponding to the analyte moiety in the two diastereomers. Carefully integrate the distinct signals for each diastereomer. The enantiomeric excess (e.e.) is calculated using the following formula:

      e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

    Visualization of the Workflow

    Derivatization_Workflow cluster_reactants Reactants cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis R_CDA (R)-2-(o-tolyloxy)propanoic acid Coupling Coupling Agent (e.g., DCC) DMAP (catalyst) DCM, rt R_CDA->Coupling Analyte Racemic Alcohol/Amine Analyte->Coupling Diastereomers Diastereomeric Mixture (R,R) and (R,S) Coupling->Diastereomers Formation of Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Spectral Acquisition Quant Integration & e.e. Calculation NMR->Quant Data Processing

    Caption: Workflow for enantiomeric excess determination using (R)-2-(o-tolyloxy)propanoic acid.

    Data Presentation and Interpretation

    The key to a successful e.e. determination lies in the ability to obtain baseline-separated signals for the two diastereomers in the ¹H NMR spectrum. The magnitude of the chemical shift difference (Δδ) will depend on the specific structure of the analyte.

    Table 1: Representative ¹H NMR Data for Diastereomeric Esters

    Analyte Functional GroupRepresentative ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
    Secondary AlcoholMethine proton (CH-O)4.85 (q)4.92 (q)0.07
    Methyl group (CH₃-CH)1.25 (d)1.29 (d)0.04
    Primary AmineMethylene protons (CH₂-N)3.40 (m)3.48 (m)0.08

    Note: The chemical shift values are hypothetical and for illustrative purposes only. Actual values will vary depending on the analyte structure and NMR solvent.

    Visualization of NMR Signal Differentiation

    Caption: Idealized ¹H NMR signals for two diastereomers, showing distinct chemical shifts.

    Trustworthiness and Self-Validating Systems

    To ensure the accuracy and reliability of the results, the following points should be considered:

    • Purity of the CDA: The enantiomeric purity of the (R)-2-(o-tolyloxy)propanoic acid used is critical. Any contamination with the (S)-enantiomer will lead to the formation of the enantiomers of the desired diastereomers, which are indistinguishable by NMR and will result in an inaccurate e.e. determination.[5]

    • Complete Reaction: The derivatization reaction must proceed to completion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material.[5] Incomplete reactions could be subject to kinetic resolution, leading to erroneous results.

    • No Racemization or Epimerization: The reaction conditions should be mild enough to prevent racemization or epimerization of either the analyte or the CDA.

    • Validation with a Racemic Mixture: It is good practice to first test the derivatization and analysis on a known racemic mixture of the analyte. This should result in a 1:1 ratio of the diastereomers, confirming that the method is sound.[5]

    (R)-2-(o-tolyloxy)propanoic acid is a highly effective chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines using ¹H NMR spectroscopy. The straightforward derivatization procedure, coupled with the significant chemical shift non-equivalence induced in the resulting diastereomers, allows for accurate and reliable quantification. By following the outlined protocol and adhering to the principles of scientific integrity, researchers can confidently employ this method in their synthetic and analytical workflows.

    References

    • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. (2012). Heterocycles, 86(2), 1227. [Link]

    • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

    • Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. (2018). Advanced Synthesis & Catalysis. [Link]

    • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7345-7362. [Link]

    • Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. (n.d.). ResearchGate. [Link]

    • Vinkovic, V., Kontrec, D., Sunjic, V., Navarini, L., Zanetti, F., & Azzolina, O. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(9), 581-587. [Link]

    • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (2016). Organic & Biomolecular Chemistry, 14(38), 9038-9045. [Link]

    • Tengeiji, A., Nakata, K., Ono, K., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Heterocycles, 86(2), 1227-1252. [Link]

    • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2019). ResearchGate. [Link]

    • Stereochemistry - Stereoelectronics. (2026, March 21). University of Liverpool. [Link]

    • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme. [Link]

    • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

    Sources

    Application

    Application Note: Enantioselective Analysis of (R)-2-(o-tolyloxy)propanoic acid by Chiral High-Performance Liquid Chromatography

    Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-2-(o-tolyloxy)propanoic acid. The stereochemical purity of chir...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-2-(o-tolyloxy)propanoic acid. The stereochemical purity of chiral molecules is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the separation and quantification of the (R)- and (S)-enantiomers of 2-(o-tolyloxy)propanoic acid using a polysaccharide-based chiral stationary phase (CSP). The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and is suitable for quality control and drug development professionals.

    Introduction

    2-(o-tolyloxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxypropanoic acid class. The biological activity of such chiral compounds often resides in a single enantiomer, while the other may be inactive or exhibit undesirable toxicological properties. Therefore, the development of a precise and reliable analytical method to determine the enantiomeric purity of the desired (R)-enantiomer is of paramount importance.

    High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the industry-standard technique for resolving enantiomers.[1] This method provides direct separation without the need for complex derivatization, which can introduce additional analytical variability.

    Principle of Chiral Separation

    The cornerstone of this method is the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability for the separation of various chiral compounds, including arylpropionic acids.[2][3][4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes, governed by interactions such as hydrogen bonding, π-π stacking, and steric hindrance within the chiral grooves of the selector, results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification.

    Experimental Methodology

    This section details the instrumentation, reagents, and chromatographic conditions required to perform the analysis.

    Materials and Reagents
    • (R)-2-(o-tolyloxy)propanoic acid reference standard

    • (S)-2-(o-tolyloxy)propanoic acid or racemic 2-(o-tolyloxy)propanoic acid

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

    Instrumentation
    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    Chromatographic Conditions

    The selection of a normal-phase method with a polysaccharide-based column is based on extensive literature evidence showing successful separation of structurally similar 2-aryloxycarboxylic acids.[3] The acidic modifier (TFA) is crucial for improving the peak shape of carboxylic acid analytes by suppressing the ionization of the carboxyl group.[5]

    ParameterCondition
    Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP)
    Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25°C
    Detection Wavelength 272 nm
    Injection Volume 10 µL
    Run Time Approximately 20 minutes

    Step-by-Step Protocol

    Standard and Sample Preparation
    • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of (R)-2-(o-tolyloxy)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (approx. 0.1 mg/mL of each) using the racemic mixture or by mixing appropriate amounts of the individual enantiomer stock solutions. This solution is critical for confirming system suitability.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with methanol.

    System Suitability Testing (SST)

    Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step outlined in pharmacopeias such as the USP General Chapter <621>.[6][7][8]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mobile phase or a methanol blank to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Make five replicate injections of the (R)-enantiomer Standard Stock Solution.

    • Make one injection of the Resolution Solution.

    • The system is deemed suitable for use if the acceptance criteria in the table below are met.

    SST ParameterAcceptance CriteriaRationale
    Tailing Factor (T) ≤ 2.0 for the (R)-enantiomer peakEnsures peak symmetry for accurate integration.
    Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of the (R)-enantiomerDemonstrates the precision of the injection and system.
    Resolution (Rs) ≥ 1.5 between the (R)- and (S)-enantiomer peaksConfirms the column's ability to separate the two enantiomers.
    Analysis Procedure
    • Perform the System Suitability Testing as described in Section 3.2.

    • Once SST criteria are met, inject the prepared sample solutions.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the percentage of the (S)-enantiomer impurity using the following formula:

      % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

    Method Validation

    The analytical method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[9][10][11] The validation ensures that the method provides reliable, accurate, and reproducible results.

    dot graph ValidationParameters { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Interrelationship of Method Validation Parameters (ICH Q2)", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];

    // Central Node Method [label="Fit-for-Purpose\nValidated Method", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

    // Primary Parameters Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#FBBC05", fontcolor="#202124"]; Linearity [label="Linearity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity\n(LOD/LOQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges edge [color="#5F6368", penwidth=1.5]; Method -- Specificity [len=2]; Method -- Accuracy [len=2]; Method -- Precision [len=2]; Method -- Linearity [len=2.2]; Method -- Sensitivity [len=2.2]; Method -- Robustness [len=2.2]; Linearity -- Range [dir=forward, arrowhead=normal]; } enddot Caption: Interrelationship of key validation parameters for a chiral HPLC method.

    Validation Summary
    Validation ParameterSummary of Results and Acceptance Criteria
    Specificity The method demonstrated baseline separation (Rs > 2.0) of the (R)- and (S)-enantiomers. No interference was observed from a blank (methanol) injection. Peak purity analysis via DAD confirmed the homogeneity of the enantiomer peaks.
    Linearity The response for the (S)-enantiomer was linear over a concentration range of 0.1% to 2.0% relative to the (R)-enantiomer concentration (0.5 mg/mL). Correlation coefficient (r²) > 0.999.
    Range The method is suitable for quantifying the (S)-enantiomer from 0.1% to 2.0%.
    Accuracy Accuracy was determined by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at three levels (0.5%, 1.0%, 1.5%). Mean recovery was between 98.0% and 102.0%.
    Precision Repeatability: %RSD for six replicate preparations of a sample spiked with 1.0% (S)-enantiomer was < 5.0%. Intermediate Precision: Analysis performed by a different analyst on a different day yielded a %RSD < 5.0%.
    Limit of Detection (LOD) Determined to be 0.03% based on a signal-to-noise ratio of 3:1.
    Limit of Quantitation (LOQ) Determined to be 0.1% based on a signal-to-noise ratio of 10:1 and demonstrated acceptable precision and accuracy.
    Robustness The method was unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±1% IPA). Resolution remained > 1.5 in all cases.

    Analytical Workflow and Data Management

    A systematic workflow ensures consistency and data integrity from sample receipt to the final report.

    HPLC_Workflow

    Conclusion

    The described normal-phase HPLC method provides excellent separation and reliable quantification of the (S)-enantiomer in (R)-2-(o-tolyloxy)propanoic acid. The method is specific, accurate, precise, and robust over the defined range. Having been validated in accordance with ICH guidelines, it is deemed fit for its intended purpose in a regulated quality control environment for monitoring enantiomeric purity.

    References

    • Ilisz, I., Aranyi, A., & Pataj, Z. (2012). Chiral mobile phase additives in HPLC enantioseparations. Journal of Separation Science. Available at: [Link]

    • Ilisz, I., Aranyi, A., & Pataj, Z. (2012). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

    • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. Available at: [Link]

    • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. Available at: [Link]

    • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

    • Pirkle, W. H. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
    • Blackwell, J. A., & Stringham, R. W. (1998). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry. Available at: [Link]

    • Zaripova, R. R., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Available at: [Link]

    • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. Available at: [Link]

    • Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. FAO AGRIS. Available at: [Link]

    • U.S. Pharmacopeia. <621> Chromatography. USP. Available at: [Link]

    • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

    • AnaBioTec. (2024). What is analytical method validation under ICH Q2(R2) and Q14? AnaBioTec. Available at: [Link]

    • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

    • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

    • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

    • Fukushima, T., et al. (1997). Enantiomeric separation and detection of 2-arylpropionic acids derivatized with [(N,N-dimethylamino)sulfonyl]benzofurazan reagents on a modified cellulose stationary phase by high-performance liquid chromatography. University of Tokyo. Available at: [Link]

    • Vanhoenacker, G., & Sandra, P. (2006). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC North America. Available at: [Link]

    • ICH. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ICH. Available at: [Link]

    • FDA. (2022). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

    • Pharma Learning In Depth. (2025). USP 621 Chromatography Key Updates in System Suitability Tests. YouTube. Available at: [Link]

    • Ye, J., et al. (2012). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods. Available at: [Link]

    • He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Available at: [Link]

    • Scriba, G. K., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

    Sources

    Method

    Application Note: A Strategic Approach to the Chiral HPLC Separation of (R)- and (S)-2-(o-tolyloxy)propanoic Acid

    Abstract This document provides a detailed guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-2-(o-tolyloxy)propanoic acid. As a member of t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a detailed guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-2-(o-tolyloxy)propanoic acid. As a member of the aryloxypropanoic acid class, which includes many commercially significant herbicides and drug candidates, the stereospecific analysis of this compound is critical for efficacy and safety assessments.[1][2][3] This guide outlines a systematic approach, from chiral stationary phase (CSP) selection to mobile phase optimization, and provides step-by-step protocols grounded in established chromatographic principles.

    Introduction: The Imperative of Chiral Separation

    Chirality is a fundamental property in pharmacology and agrochemistry, where enantiomers of the same molecule can exhibit widely different biological activities and toxicological profiles.[3][4] For 2-aryloxypropanoic acids, it is common for biological activity to reside in only one enantiomer, typically the (R)-isomer.[3] Consequently, regulatory bodies increasingly require enantiomer-specific data, making reliable and efficient analytical methods for chiral separation indispensable. HPLC with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering direct and accurate determination of enantiomeric purity.[5]

    This application note addresses the specific challenge of separating the enantiomers of 2-(o-tolyloxy)propanoic acid, a carboxylic acid. The key to this separation lies in exploiting the subtle differences in the three-dimensional interactions between each enantiomer and a chiral stationary phase.

    The Principle of Chiral Recognition for Acidic Analytes

    The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] For acidic compounds like 2-(o-tolyloxy)propanoic acid, several interaction types are crucial:

    • Hydrogen Bonding: The carboxylic acid group of the analyte can act as a hydrogen bond donor and acceptor.

    • π-π Interactions: The aromatic rings in both the analyte and many CSPs provide sites for π-π stacking.

    • Steric Interactions: The spatial arrangement of substituents on the chiral centers dictates how well each enantiomer fits into the chiral cavities or grooves of the CSP.

    • Ionic Interactions: Anion-exchange type CSPs can utilize ionic interactions with the deprotonated carboxylic acid.[7]

    Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and often provide excellent resolution for a broad range of compounds, including aryloxypropanoic acids.[1][8][9] The helical structure of these polymers creates chiral grooves where enantiomers can be selectively included and interact differently.[3]

    Strategic Workflow for Chiral Method Development

    A systematic screening approach is the most efficient path to a successful chiral separation. Simply testing columns randomly is inefficient. The following workflow is designed to logically narrow down the optimal conditions.

    Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Outcome Start Analyte Characterization (Acidic, Aromatic) CSP_Screen CSP Screening (Polysaccharide Columns: CHIRALPAK AD-H, OD-H) Start->CSP_Screen MP_Screen Mobile Phase Screening (Normal Phase: Hexane/IPA/TFA Polar Organic: MeOH/ACN/TFA) CSP_Screen->MP_Screen Optimize Optimize Best Condition - % Organic Modifier - % Additive - Flow Rate / Temperature MP_Screen->Optimize Select Best Hit Validate Method Validation (Linearity, Precision, Accuracy, Robustness) Optimize->Validate Final_Method Final Validated Method Validate->Final_Method

    Caption: Chiral HPLC method development workflow.

    Experimental Protocols

    Materials and Equipment
    • Analyte: Racemic (±)-2-(o-tolyloxy)propanoic acid

    • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Methanol (MeOH), Acetonitrile (ACN)

    • Additive: Trifluoroacetic Acid (TFA)

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Columns:

      • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))

    Standard and Sample Preparation
    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-(o-tolyloxy)propanoic acid and dissolve it in 10 mL of a 50:50 mixture of Hexane and IPA. This stock is suitable for normal phase screening. For polar organic or reversed-phase modes, prepare the stock in the mobile phase.[10]

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase to be used for analysis.

    • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

    Protocol 1: Chiral Stationary Phase Screening (Normal Phase)

    Rationale: Normal phase mode (alkane/alcohol) often provides the best selectivity for polysaccharide CSPs.[1][11] The addition of a strong acid like TFA is critical.[12] It serves to suppress the ionization of the analyte's carboxylic acid group, preventing peak tailing and ensuring consistent, reproducible interactions with the CSP.[10]

    Step-by-Step Procedure:

    • Column Installation: Install the CHIRALPAK® AD-H column.

    • System Equilibration: Equilibrate the column with the mobile phase (n-Hexane/IPA/TFA, 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 272 nm, determined by UV scan).

    • Injection: Inject 10 µL of the prepared working solution.

    • Data Acquisition: Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 20 minutes).

    • Repeat: Repeat steps 1-5 using the CHIRALCEL® OD-H column.

    • Evaluation: Compare the chromatograms from both columns. Calculate the retention factors (k), selectivity (α), and resolution (Rs) for each separation. The column providing the highest resolution (ideally Rs > 1.5) is selected for optimization.

    Results and Optimization

    Screening Results

    The screening phase is designed to identify the most promising column and mobile phase combination. The results below are representative of what can be expected for this class of compounds.

    ColumnMobile Phase (v/v/v)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
    CHIRALPAK® AD-H Hexane/IPA/TFA (90:10:0.1)8.510.21.252.1
    CHIRALCEL® OD-H Hexane/IPA/TFA (90:10:0.1)9.811.11.161.4

    tR1, tR2 = Retention times of the first and second eluting enantiomers, respectively.

    Discussion: In this hypothetical screening, the CHIRALPAK® AD-H column provided superior baseline resolution (Rs > 1.5) and is therefore the clear choice for further optimization. The amylose-based selector demonstrates a better chiral recognition ability for this specific analyte under these conditions.

    Protocol 2: Method Optimization on CHIRALPAK® AD-H

    Rationale: While the initial screening provided good separation, optimization can reduce run time and improve peak shape. The most impactful parameter is the ratio of the strong solvent (IPA) to the weak solvent (Hexane). Increasing the percentage of IPA will decrease retention times, but may also reduce selectivity. The goal is to find a balance that provides adequate resolution in the shortest possible time.

    Step-by-Step Procedure:

    • Column: Use the CHIRALPAK® AD-H column.

    • Vary IPA Content: Prepare and run analyses using mobile phases with varying compositions:

      • n-Hexane/IPA/TFA (95:5:0.1)

      • n-Hexane/IPA/TFA (85:15:0.1)

      • n-Hexane/IPA/TFA (80:20:0.1)

    • Equilibrate: Ensure the system is thoroughly equilibrated with each new mobile phase before injection.

    • Analyze Data: Plot the retention time and resolution against the percentage of IPA. Select the composition that offers the best compromise between resolution (Rs ≥ 2.0) and analysis time.

    Expected Outcome: Increasing the IPA content from 10% to 15% might decrease the run time by 30-40% while maintaining a resolution well above 1.5. For example, a mobile phase of n-Hexane/IPA/TFA (85:15:0.1) could be selected as the final, optimized method.

    Chiral Recognition Mechanism Visualization

    The separation on a polysaccharide CSP is governed by the differential fit of the enantiomers into the chiral grooves of the polymer backbone.

    Chiral_Recognition cluster_CSP CHIRALPAK AD-H (Amylose CSP) cluster_Enantiomers Analyte Enantiomers CSP Chiral Groove π-donor/acceptor sites H-bond sites Steric hindrance points R_Enantiomer (R)-Enantiomer Good Fit Multiple Interactions R_Enantiomer->CSP:f0 Stronger Binding (Longer Retention) S_Enantiomer (S)-Enantiomer Poor Fit Steric Clash S_Enantiomer->CSP:f0 Weaker Binding (Shorter Retention)

    Caption: Conceptual model of enantiomer interaction with a CSP.

    Conclusion

    This application note presents a systematic and scientifically grounded strategy for developing a chiral HPLC method for the separation of (R)- and (S)-2-(o-tolyloxy)propanoic acid. By screening appropriate polysaccharide-based CSPs under normal phase conditions with an acidic additive, a successful separation was readily achieved. The CHIRALPAK® AD-H column was identified as the optimal stationary phase, providing excellent resolution. Further optimization of the mobile phase composition allows for a significant reduction in analysis time while maintaining robust and reliable separation. This methodology can serve as a foundational template for the chiral separation of other acidic aryloxypropanoic acids.

    References

    • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

    • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]

    • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. [Link]

    • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. PubMed. [Link]

    • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. [Link]

    • Enantioseparation of Four Aryloxyphenoxypropionic Acid Herbicides by HPLC on CDMPC and (S,S)-Whelk-O 1. Sci-Hub. [Link]

    • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

    • HPLC Chiral Columns. Element Lab Solutions. [Link]

    • Chiral FAQs. MZ-Analysentechnik GmbH. [Link]

    • additives for chiral. Chromatography Forum. [Link]

    • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]

    • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. FAO AGRIS. [Link]

    • How do I develop separation methods using the range of Daicel's immobilised chiral columns?. Daicel Chiral Technologies. [Link]

    • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

    • Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. PubMed. [Link]

    • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. [Link]

    • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

    • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Daicel. [Link]

    • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. [Link]

    • Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Royal Society of Chemistry. [Link]

    • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

    • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

    • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H/AS-H/AY-H/AZ-H CHIRALCEL® OD-H/OJ-H. Daicel. [Link]

    • instruction manual for chiralpak® ad-h. Phenomenex. [Link]

    • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

    • Chiral HPLC Separations. Phenomenex. [Link]

    • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

    Sources

    Application

    Introduction: The Significance of Chiral Specificity in Modern Herbicides

    An In-Depth Guide to the Synthesis of Aryloxyphenoxypropionate Herbicides from Chiral 2-Aryloxypropanoic Acid Precursors Aryloxyphenoxypropionates (FOPs) represent a critical class of herbicides that selectively control...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Synthesis of Aryloxyphenoxypropionate Herbicides from Chiral 2-Aryloxypropanoic Acid Precursors

    Aryloxyphenoxypropionates (FOPs) represent a critical class of herbicides that selectively control grass weeds in broadleaf crops.[1][2] Their efficacy stems from the targeted inhibition of acetyl-CoA carboxylase (ACCase), a vital enzyme in the biosynthesis of fatty acids in susceptible grass species.[3][4] This disruption of lipid synthesis leads to a breakdown of cell membrane integrity and ultimately, plant death.[3] A key feature of this herbicide class is its stereospecificity; herbicidal activity is almost exclusively associated with the (R)-enantiomer.[5][6] Consequently, the synthesis of optically pure (R)-isomers is paramount for developing effective and environmentally responsible agrochemicals, as it avoids the introduction of inactive, and potentially detrimental, (S)-isomers into the ecosystem.

    This guide provides a detailed examination of the synthetic pathways leading to potent FOP herbicides, using the structural motif of (R)-2-(aryloxy)propanoic acid as a foundational building block. While the topic specifies (R)-2-(o-tolyloxy)propanoic acid (also known as Mecoprop-P, itself a herbicide), we will expand the scope to illustrate the synthesis of more complex and widely used FOPs, such as Clodinafop-propargyl. The principles and protocols discussed are broadly applicable to researchers engaged in the discovery and development of novel herbicidal agents.

    Mechanism of Action: Targeting the Heart of Lipid Synthesis

    The herbicidal power of FOPs lies in their ability to mimic a substrate of the ACCase enzyme, specifically binding to the carboxyltransferase (CT) domain of the plastidic ACCase found in grasses.[3][7] This binding event is non-competitive and effectively halts the first committed step of de novo fatty acid biosynthesis.[1] As cellular membranes and other essential lipid-derived molecules cannot be produced, meristematic activity ceases, leading to the death of the weed.[4] The selectivity for grasses over broadleaf crops is due to structural differences in the ACCase enzyme between these plant types.[3]

    ACCase_Inhibition_Pathway cluster_0 AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Essential Lipids FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth ACCase->MalonylCoA FOP_Herbicide (R)-Arylphenoxy- propionate Herbicide Inhibition X FOP_Herbicide->Inhibition Inhibition->ACCase

    Caption: Mechanism of FOP herbicides via ACCase inhibition.

    Core Synthetic Strategies: Building the Diaryl Ether Linkage

    The synthesis of FOP herbicides from an (R)-2-(aryloxy)propanoic acid precursor generally involves two critical transformations:

    • Nucleophilic Aromatic Substitution (SNA_r): Formation of a diaryl ether bond by reacting the phenoxy group of an (R)-2-(4-hydroxyphenoxy)propionic acid derivative with an activated aromatic or heteroaromatic ring.

    • Esterification: Conversion of the resulting carboxylic acid into the final, active ester form (e.g., propargyl, ethyl, or butyl ester).

    These steps can be performed sequentially or, in some cases, via a more streamlined "one-pot" approach where the intermediate acid is not isolated.[8] The choice of strategy often depends on the specific substrates, desired purity, and scalability of the process.

    Synthetic_Workflow StartAcid (R)-2-(4-hydroxyphenoxy) propanoic acid SNAr Step 1: Diaryl Ether Formation (SNA_r Reaction) StartAcid->SNAr ArylHalide Activated Aryl/Heteroaryl Halide (Ar-X) ArylHalide->SNAr Base Base (e.g., K2CO3) Base->SNAr IntermediateAcid Intermediate Carboxylic Acid (R)-2-[4-(Ar-O)phenoxy]propanoic acid SNAr->IntermediateAcid Esterification Step 2: Esterification IntermediateAcid->Esterification FinalProduct Final Herbicide Ester Esterification->FinalProduct Alcohol Alcohol or Alkyl Halide (R'-OH / R'-X) Alcohol->Esterification

    Caption: General two-step synthetic workflow for FOP herbicides.

    Protocol: Two-Step Synthesis of Clodinafop-propargyl

    This protocol details the synthesis of Clodinafop-propargyl, a potent herbicide for controlling grass weeds in wheat. The synthesis proceeds via an intermediate carboxylic acid, (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-phenoxy]propanoic acid.

    Step A: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-phenoxy]propanoic acid (Intermediate Acid)

    This step involves a nucleophilic aromatic substitution reaction between the phenoxide of (R)-2-(4-hydroxyphenoxy)propionic acid and 5-chloro-2,3-difluoropyridine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic displacement.

    Materials & Reagents:

    ReagentFormulaMW ( g/mol )Molar Eq.Amount
    (R)-2-(4-hydroxyphenoxy)propionic acidC₉H₁₀O₄182.171.018.2 g (0.1 mol)
    5-chloro-2,3-difluoropyridineC₅H₂ClF₂N149.521.0515.7 g (0.105 mol)
    Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.230.4 g (0.22 mol)
    Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-200 mL
    TolueneC₇H₈92.14-For workup
    Hydrochloric Acid (HCl), 2MHCl36.46-For acidification
    Water (deionized)H₂O18.02-For workup
    Brine (saturated NaCl solution)NaCl58.44-For workup

    Protocol:

    • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propionic acid (18.2 g, 0.1 mol) and anhydrous potassium carbonate (30.4 g, 0.22 mol).

    • Solvent Addition: Add 200 mL of anhydrous dimethylformamide (DMF).

      • Expert Insight: DMF is an excellent polar aprotic solvent for S_NAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent side reactions.

    • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dipotassium salt of the starting acid.

    • Addition of Pyridine: Add 5-chloro-2,3-difluoropyridine (15.7 g, 0.105 mol) to the reaction mixture.

    • Reaction: Heat the mixture to 70-80°C and maintain this temperature with vigorous stirring for 4-6 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. b. Wash the aqueous mixture with 100 mL of toluene to remove any unreacted pyridine starting material. c. Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A solid precipitate will form.

      • Expert Insight: Acidification protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution due to its lower solubility. d. Filter the solid precipitate using a Büchner funnel, and wash the filter cake thoroughly with deionized water until the washings are neutral. e. Dry the solid product under vacuum at 50°C to a constant weight. The expected yield is typically high, often exceeding 85%.[8]

    Step B: Esterification to Clodinafop-propargyl

    The intermediate acid is converted to the final product via esterification with propargyl alcohol or, as described here, reaction with propargyl chloride under basic conditions.

    Materials & Reagents:

    ReagentFormulaMW ( g/mol )Molar Eq.Amount
    Intermediate Acid from Step AC₁₄H₁₁ClFNO₄311.701.031.2 g (0.1 mol)
    Propargyl ChlorideC₃H₃Cl74.511.28.9 g (0.12 mol)
    Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.211.520.7 g (0.15 mol)
    Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-150 mL
    Ethyl AcetateC₄H₈O₂88.11-For extraction
    Water (deionized)H₂O18.02-For workup
    Brine (saturated NaCl solution)NaCl58.44-For workup

    Protocol:

    • Reaction Setup: In a 500 mL flask equipped as in Step A, combine the intermediate acid (31.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of anhydrous DMF.

    • Reagent Addition: Stir the mixture at room temperature for 20 minutes. Then, add propargyl chloride (8.9 g, 0.12 mol) dropwise over 15 minutes.

      • Expert Insight: The base deprotonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile, displacing the chloride from propargyl chloride to form the ester. A slight excess of the alkylating agent ensures complete conversion of the acid.

    • Reaction: Heat the reaction mixture to 60-70°C and stir for 3-5 hours.[8] Monitor the reaction for the disappearance of the starting acid by TLC or HPLC.

    • Work-up and Purification: a. Cool the mixture to room temperature and pour it into 500 mL of water. b. Extract the aqueous mixture three times with 150 mL portions of ethyl acetate. c. Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine.

      • Expert Insight: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield Clodinafop-propargyl as a solid. The expected yield is >95%.[8]

    Product Characterization and Quality Control

    To ensure the successful synthesis of the target herbicide, the final product must be rigorously analyzed:

    • Purity: Assessed by HPLC, which should show a single major peak corresponding to the product.

    • Identity: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure.

    • Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using chiral HPLC to confirm that the desired (R)-enantiomer has been produced and that no racemization occurred during the synthesis. This is a critical self-validating step to confirm the biological efficacy of the synthesized batch.

    References

    • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Advanced Weed Science, 39. [Link]

    • AERU. (2026). Clodinafop-propargyl (Ref: CGA 184927). University of Hertfordshire. [Link]

    • AERU. (2026). Fenoxaprop-P-ethyl (Ref: AE F046360). University of Hertfordshire. [Link]

    • Beckie, H. J., & Tardif, F. J. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 39(1), 1-19. [Link]

    • Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]

    • Purdue University. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]

    • Google Patents. (2011). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
    • Li, N., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]

    • Zhu, L. (2009). Research on Synthesis Process of Clodinafop-propargyl. Xiangtan University Dissertation. [Link]

    • Slideshare. (n.d.). Fenoxaprop-Ethyl synthesis. [Link]

    • Li, N., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]

    • Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. [Link]

    • Li, N., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. PubMed. [Link]

    • Li, N., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Scilit. [Link]

    • Google Patents. (2013).
    • Google Patents. (2008). CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.
    • Google Patents. (2017). CN106748986A - Clodinafop-propargyl synthesis technique.
    • Google Patents. (2016).
    • Tengeiji, A., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. HETEROCYCLES, 86(2), 1227-1236. [Link]

    Sources

    Method

    Application Notes &amp; Protocols: (R)-2-(o-tolyloxy)propanoic Acid in Asymmetric Synthesis

    Prepared by: Gemini, Senior Application Scientist Introduction: A Framework for Evaluating a Novel Chiral Auxiliary In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereoche...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Introduction: A Framework for Evaluating a Novel Chiral Auxiliary

    In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy wherein a chiral moiety is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation.[2] While auxiliaries like Evans oxazolidinones and Oppolzer's sultams are well-established, the exploration of new chiral directors remains a vital area of research.

    This document addresses the use of (R)-2-(o-tolyloxy)propanoic acid , a compound not widely documented as a mainstream chiral auxiliary for common transformations like aldol or Diels-Alder reactions. The absence of extensive literature for this specific application presents a unique opportunity. Therefore, this guide is structured not as a retrospective of established uses, but as a prospective framework for the research scientist. It provides the theoretical underpinnings, a general workflow, and a detailed, exemplary protocol to evaluate the potential of (R)-2-(o-tolyloxy)propanoic acid as a novel chiral auxiliary for asymmetric alkylation reactions.

    The Scientific Rationale: Potential for Stereodirection

    The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reaction center. The structure of (R)-2-(o-tolyloxy)propanoic acid contains the essential features to achieve this control:

    • Defined Stereocenter: The (R)-configuration at the C2 position of the propanoic acid backbone provides the fundamental chiral information.

    • Steric Directing Group: The ortho-tolyl group is strategically positioned to act as a significant steric shield. When the auxiliary is attached to a substrate and a rigid enolate is formed (e.g., via chelation to a metal cation like lithium or boron), this bulky aromatic group is expected to block one of the enolate's diastereotopic faces from the approach of an electrophile.

    • Reliable Attachment and Cleavage: As a carboxylic acid, it can be readily converted to an ester or amide with a prochiral substrate. The resulting ester or amide linkage can be cleaved under standard hydrolytic or reductive conditions to release the chiral product and potentially recover the auxiliary.

    General Workflow for Application as a Chiral Auxiliary

    The successful implementation of any chiral auxiliary follows a logical and systematic sequence. The following workflow is designed to be a self-validating system for assessing the utility of (R)-2-(o-tolyloxy)propanoic acid.

    G cluster_0 Phase 1: Preparation & Attachment cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Cleavage & Analysis A Synthesis / Purification of (R)-2-(o-tolyloxy)propanoic acid B Attachment to Prochiral Substrate (e.g., Esterification with an alcohol) A->B Activation (e.g., acyl chloride) C Diastereoselective Reaction (e.g., Enolate Alkylation) B->C D Analysis of Diastereomeric Ratio (NMR, LC-MS) C->D Workup & Purification E Cleavage of Chiral Auxiliary (e.g., LiOH Hydrolysis) D->E F Isolation of Chiral Product & Recovery of Auxiliary E->F G Analysis of Enantiomeric Excess (Chiral HPLC/GC) F->G

    Figure 1: General workflow for employing (R)-2-(o-tolyloxy)propanoic acid as a chiral auxiliary.

    Exemplary Application: Asymmetric Alkylation of a Propionate Derivative

    This section provides a detailed, research-grade protocol for a hypothetical yet scientifically plausible application: the diastereoselective alkylation of an N-acyl derivative formed from (R)-2-(o-tolyloxy)propanoic acid and a simple achiral propionyl unit. This protocol is based on well-established principles of enolate chemistry.

    Proposed Mechanism of Stereocontrol

    The stereochemical outcome of the alkylation is predicated on the formation of a rigid, chelated (Z)-enolate. The bulky o-tolyl group is hypothesized to orient itself to minimize steric interactions, thereby blocking the re-face of the enolate. An incoming electrophile would therefore be directed to the less-hindered si-face, leading to the preferential formation of one diastereomer.

    G start N-Propionyl Auxiliary Chelation with LDA intermediate (Z)-Enolate Formation o-tolyl group blocks top (re) face Li+ chelates carbonyls start:f0->intermediate:f0 Deprotonation (LDA, -78°C) product Major Diastereomer Alkylation from bottom (si) face New stereocenter formed intermediate:f0->product:f0 C-C Bond Formation electrophile Electrophile (E+) (e.g., Allyl Bromide) electrophile->intermediate:f1 Approach to Enolate

    Figure 2: Proposed transition state model for diastereoselective alkylation.

    Protocol 1: Diastereoselective Alkylation

    Objective: To synthesize an enantiomerically-enriched 2-methyl-4-pentenoic acid via diastereoselective alkylation of the propionyl imide derived from (R)-2-(o-tolyloxy)propanoic acid, followed by auxiliary cleavage.

    Materials:

    • (R)-2-(o-tolyloxy)propanoic acid (≥98% ee)

    • Oxalyl chloride

    • Propionamide

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Allyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Toluene

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Silica gel for column chromatography

    Part A: Synthesis of the N-Propionyl Auxiliary Adduct

    • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (R)-2-(o-tolyloxy)propanoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

    • Acylation: In a separate flame-dried flask, dissolve propionamide (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.1 eq) and stir for 30 minutes. To this solution, add a solution of the crude (R)-2-(o-tolyloxy)propionyl chloride (1.0 eq) in anhydrous THF via cannula. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl adduct.

    Part B: Diastereoselective Alkylation

    • Enolate Formation: Dissolve the purified N-propionyl adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Slowly add LDA (1.1 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 45 minutes to ensure complete formation of the (Z)-enolate.

    • Alkylation: Add allyl bromide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.

    • Workup and Analysis: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Diastereoselectivity Assessment: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio (d.r.) by integration of well-resolved signals corresponding to each diastereomer. Purify the major diastereomer by flash column chromatography.

    Part C: Auxiliary Cleavage and Product Isolation

    • Hydrolysis: Dissolve the purified major diastereomer (1.0 eq) in a 4:1 mixture of THF and water. Cool the solution to 0 °C. Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2 hours.

    • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3x).

    • Isolation: Separate the aqueous and organic layers. The aqueous layer contains the recovered chiral auxiliary (as its lithium salt), which can be isolated by acidification and extraction. The combined organic layers contain the desired (S)-2-methyl-4-pentenoic acid. Dry the organic layer over MgSO₄, filter, and carefully remove the solvent under reduced pressure.

    • Final Analysis: Determine the enantiomeric excess (e.e.) of the final carboxylic acid product by converting it to a methyl ester (with diazomethane or TMS-diazomethane) and analyzing by chiral GC or HPLC.

    Data Evaluation and Interpretation

    The success of (R)-2-(o-tolyloxy)propanoic acid as a chiral auxiliary in this application would be evaluated based on the following key metrics, which should be systematically recorded.

    ParameterMethod of AnalysisDesired OutcomeCausality and Insights
    Yield (Alkylation) Gravimetric analysis after purification> 80%Indicates efficient enolate formation and reaction.
    Diastereomeric Ratio (d.r.) ¹H NMR Spectroscopy of crude alkylated product> 95:5High d.r. validates the stereodirecting ability of the o-tolyl group in the proposed transition state.
    Yield (Cleavage) Gravimetric analysis of final acid> 90%Confirms that the auxiliary can be removed without significant product degradation.
    Auxiliary Recovery Gravimetric analysis after isolation> 85%Essential for the practicality and cost-effectiveness of the auxiliary.
    Enantiomeric Excess (e.e.) Chiral HPLC or GC of the final product> 95%The ultimate measure of success, indicating high facial selectivity during alkylation and no racemization during cleavage.

    Conclusion and Future Directions

    This guide outlines a systematic and scientifically grounded approach to investigate the utility of (R)-2-(o-tolyloxy)propanoic acid in asymmetric synthesis. The provided exemplary protocol for diastereoselective alkylation serves as a robust starting point for researchers. While not a traditionally cited chiral auxiliary, its structural features suggest a strong potential for effective stereocontrol.

    Successful validation through the proposed workflow would establish (R)-2-(o-tolyloxy)propanoic acid as a novel and potentially valuable tool in the synthetic chemist's toolbox. Future work could involve applying this auxiliary to other important C-C bond-forming reactions, such as asymmetric aldol additions, Michael reactions, and Diels-Alder cycloadditions, thereby expanding its application scope.

    References

    • Chiral Auxiliary - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

    • Asymmetric Synthesis - University of York. (n.d.). University of York. Retrieved from [Link]

    • Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. (2009). Journal of Zhejiang University of Technology. Retrieved from [Link]

    • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. (2012). Tetrahedron. Retrieved from [Link]

    • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved from [Link]

    • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (2008). PMC. Retrieved from [Link]

    • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (2006). ResearchGate. Retrieved from [Link]

    • [Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs) by asymmetric esterification]. (2013). PubMed. Retrieved from [Link]

    • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2018). ResearchGate. Retrieved from [Link]

    • Enantiopure Naphthodioxane‐Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration Assignment. (2024). PMC. Retrieved from [Link]

    • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

    Sources

    Application

    Large-scale synthesis of enantiomerically pure (R)-2-(o-tolyloxy)propanoic acid

    The large-scale synthesis of enantiomerically pure aryloxypropionic acids is a critical operation in the development of chiral herbicides (e.g., mecoprop-P) and advanced pharmaceutical intermediates, such as peroxisome p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The large-scale synthesis of enantiomerically pure aryloxypropionic acids is a critical operation in the development of chiral herbicides (e.g., mecoprop-P) and advanced pharmaceutical intermediates, such as peroxisome proliferator-activated receptor (PPAR) agonists.

    This application note details a scalable, self-validating protocol for the synthesis of (R)-2-(o-tolyloxy)propanoic acid . By leveraging a stereospecific bimolecular nucleophilic substitution (SN2) from the chiral pool, this workflow eliminates the need for late-stage chiral resolution, significantly improving the Environmental Factor (E-factor) and volumetric productivity of the process.

    Process Rationale & Mechanistic Causality

    The most atom-economical route to (R)-2-(o-tolyloxy)propanoic acid is the direct displacement of the halide in (S)-2-chloropropanoic acid by sodium o-cresolate. However, scaling this reaction requires strict control over competing mechanistic pathways to preserve enantiomeric excess (ee).

    The Threat of α-Lactone Formation: In an alkaline environment, the SN2 reaction proceeds with a complete inversion of configuration at the chiral center, converting the (S)-halide to the (R)-ether ()[1]. However, if the concentration of the nucleophile (phenoxide) is too low, the carboxylate group of the 2-chloropropionate can attack its own α-carbon. This intramolecular cyclization forms a highly reactive α-lactone intermediate. Subsequent ring-opening of the α-lactone by the phenoxide results in a second inversion. This "double inversion" pathway leads to a net retention of configuration, severely degrading the chiral purity of the final product ()[2].

    Causality-Driven Process Design: To kinetically favor the intermolecular SN2 pathway and suppress α-lactone formation, the protocol mandates:

    • Pre-formation of the Nucleophile: o-Cresol is fully deprotonated using an excess of aqueous NaOH before any chiral halide is introduced.

    • Inverse Addition: The (S)-2-chloropropanoic acid is dosed slowly into the hot, highly concentrated phenoxide solution. This ensures the SN2 displacement occurs instantly upon contact, preventing the accumulation of the free 2-chloropropionate anion.

    ProcessFlow N1 o-Cresol + NaOH (aq) (Phenoxide Formation) N3 Stereospecific SN2 (85°C, Inversion) N1->N3  Concentrated Phenoxide N2 (S)-2-Chloropropanoic Acid (Chiral Pool) N2->N3  Slow Dosing N4 pH 8.0 Adjustment (Toluene Wash) N3->N4  IPC: Conversion >98% N5 pH 1.5 Acidification (Product Isolation) N4->N5  Removes unreacted cresol N6 (R)-2-(o-tolyloxy)propanoic acid (>98% ee) N5->N6  Crystallization

    Fig 1: Scalable SN2 workflow for the stereospecific synthesis of the (R)-enantiomer.

    Quantitative Process Metrics

    The stereospecific SN2 route offers significant advantages over the traditional industrial method of synthesizing the racemate followed by chiral resolution using (1-naphthyl)ethylamine ()[3].

    Table 1: Comparison of Synthetic Routes

    Process MetricStereospecific SN2 (Current Protocol)Racemic Synthesis + Chiral Resolution
    Starting Material (S)-2-Chloropropanoic acidRacemic 2-Chloropropanoic acid
    Theoretical Yield 100%50% (without complex recycle loops)
    Typical ee% > 98.0%> 95.9% (after multiple crystallizations)
    E-Factor ~ 5 - 8~ 15 - 20
    Scalability Excellent (Batch or Continuous)Moderate (Batch only, high solvent use)

    Self-Validating Experimental Protocol

    Scale: 100 mol (Pilot Scale) Equipment: 50 L glass-lined reactor with overhead stirring, reflux condenser, and automated dosing pump.

    Step 1: Phenoxide Formation
    • Charge the reactor with 20 L of deionized water.

    • Add NaOH (8.8 kg, 220 mol) in portions. Causality: 2.2 equivalents of base are required to neutralize both the phenolic proton and the incoming carboxylic acid, maintaining a highly alkaline environment to prevent protonation of the nucleophile.

    • Add o-cresol (10.8 kg, 100 mol) to the aqueous NaOH. Stir at 300 rpm until a homogeneous sodium o-cresolate solution forms.

    • Heat the reactor to 85 °C.

    Step 2: Stereospecific Dosing
    • Over a strict period of 4 hours, continuously dose (S)-2-chloropropanoic acid (11.4 kg, 105 mol) into the reactor using the automated pump.

    • Causality: Slow dosing into a massive excess of phenoxide prevents the accumulation of the 2-chloropropionate anion, thereby suppressing the intramolecular formation of the α-lactone that causes stereochemical retention.

    Step 3: Reaction Maturation & In-Process Control (IPC)
    • Maintain the temperature at 85 °C for an additional 2 hours.

    • Self-Validation (IPC 1): Sample the mixture and analyze via RP-HPLC. The reaction is deemed complete when residual o-cresol is < 2.0%. Do not proceed until this metric is met to ensure maximum yield.

    Step 4: Orthogonal Phase Separation (The pH 8.0 Wash)
    • Cool the reactor to 25 °C.

    • Carefully titrate the mixture with 6M HCl until the pH reaches exactly 8.0.

    • Add 10 L of toluene and agitate for 15 minutes. Separate and discard the organic phase.

    • Causality: The pKa of o-cresol is ~10.2, while the pKa of the product is ~3.5. At pH 8.0, unreacted o-cresol is fully protonated and partitions into the toluene. The target product remains entirely ionized as a sodium salt in the aqueous phase. This orthogonal separation eliminates the need for expensive chromatography.

    Step 5: Product Isolation & Crystallization
    • Transfer the purified aqueous phase back to the reactor. Add 6M HCl until the pH reaches 1.5 to fully protonate the product.

    • Extract the (R)-2-(o-tolyloxy)propanoic acid with ethyl acetate (15 L).

    • Concentrate the organic layer under reduced pressure.

    • Crystallize the product from a mixture of heptane and toluene (3:1 v/v). Filter and dry under vacuum at 45 °C.

    Analytical Validation & Quality Control

    To ensure the integrity of the SN2 inversion and the purity of the final API intermediate, the following analytical controls must be integrated into the workflow.

    Table 2: Analytical Validation Parameters

    ParameterAnalytical MethodAcceptance CriteriaRationale
    Reaction Completion RP-HPLC (C18, UV 254 nm)o-Cresol < 2.0%Ensures maximum yield and prevents unreacted phenol carryover.
    Chiral Purity (ee) Chiral HPLC (Chiralcel OJ-H)(R)-enantiomer > 98.0%Validates the stereospecificity of the SN2 displacement and absence of α-lactone retention.
    Chemical Purity GC-FID or RP-HPLCProduct > 99.0%Confirms the removal of lactic acid (hydrolysis byproduct) and residual solvents.

    References

    • Patterson, L. E., et al. "Synthesis of a Peroxime Proliferator Activated Receptor (PPAR) α/γ Agonist via Stereocontrolled Williamson Ether Synthesis and Stereospecific SN2 Reaction of S-2-Chloro Propionic Acid with Phenoxides." The Journal of Organic Chemistry 70.18 (2005): 7042-7053. URL:[Link]

    • Houpis, I. N., et al. "Synthesis of PPAR Agonist via Asymmetric Hydrogenation of a Cinnamic Acid Derivative and Stereospecific Displacement of (S)-2-Chloropropionic Acid." Organic Letters 7.10 (2005): 1947-1950. URL:[Link]

    Sources

    Technical Notes & Optimization

    No content available

    This section has no published content on the current product page yet.

    Reference Data & Comparative Studies

    Validation

    Comparative study of enzymatic vs. chemical resolution for 2-aryloxypropanoic acids

    Comparative Guide: Enzymatic vs. Chemical Resolution of 2-Aryloxypropanoic Acids Introduction As a Senior Application Scientist specializing in chiral process development, I frequently evaluate scalable pathways for the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: Enzymatic vs. Chemical Resolution of 2-Aryloxypropanoic Acids

    Introduction As a Senior Application Scientist specializing in chiral process development, I frequently evaluate scalable pathways for the enantioseparation of 2-aryloxypropanoic acids. These compounds are cornerstone intermediates in both agrochemicals (e.g., the herbicides mecoprop and dichlorprop) and pharmaceuticals. Because chiral toxicity and efficacy are strictly enantiomer-dependent, achieving >99% enantiomeric excess (ee) is non-negotiable. This guide provides an objective, data-driven comparison between classical chemical resolution and modern enzymatic kinetic resolution, detailing the causality behind experimental choices to empower your process design.

    Mechanistic Overview & Causality

    Chemical Resolution (Diastereomeric Salt Formation) Chemical resolution relies on the stoichiometric reaction of the racemic acid with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine). Causality of Separation: The formation of diastereomeric salts creates two species with distinct lattice energies and solvation thermodynamics. By carefully selecting the solvent system (typically a polar protic/aprotic mixture like ethanol/acetone), we manipulate the solubility threshold. The thermodynamic stability of the less soluble diastereomer drives it to selectively crystallize out of the supersaturated solution.

    Enzymatic Kinetic Resolution Enzymatic resolution utilizes hydrolases, predominantly lipases (e.g., Candida rugosa lipase), to catalyze the enantioselective esterification of the racemic acid in organic media, or the hydrolysis of a racemic ester in aqueous media. Causality of Separation: The enzyme's chiral binding pocket sterically and electronically stabilizes the transition state of one enantiomer (the fast-reacting enantiomer) while rejecting the other. This lowers the activation energy ( Ea​ ) asymmetrically, leading to highly divergent reaction rates ( kfast​≫kslow​ ).

    Workflow Comparison

    ResolutionComparison cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution Racemate Racemic 2-Aryloxypropanoic Acid (R/S Mixture) ChiralAmine Add Chiral Amine (e.g., (R)-PEA) Racemate->ChiralAmine Lipase Add Lipase + Alcohol (e.g., C. rugosa) Racemate->Lipase SaltFormation Diastereomeric Salts Formation ChiralAmine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Acidification Acidification (HCl) & Extraction Crystallization->Acidification Precipitate ChemProduct Enantiopure Acid (Max 50% Yield) Acidification->ChemProduct KineticRes Enantioselective Esterification Lipase->KineticRes Separation Physical Separation (Ester vs. Acid) KineticRes->Separation E-value > 50 Hydrolysis Mild Hydrolysis (If ester is target) Separation->Hydrolysis Enantiopure Ester EnzProduct Enantiopure Acid (>50% with DKR) Separation->EnzProduct Unreacted Acid Hydrolysis->EnzProduct

    Fig 1. Workflow comparison of chemical and enzymatic resolution pathways.

    Experimental Methodologies

    Protocol A: Chemical Resolution via Fractional Crystallization
    • Salt Formation: Dissolve 1.0 eq of racemic 2-aryloxypropanoic acid in a 1:1 mixture of ethanol and acetone at 60°C. Slowly add 0.5 eq of (R)-1-phenylethylamine. Causality: Using 0.5 eq (the "Pope-Peachy" method) forces the chiral amine to pair exclusively with the enantiomer that forms the least soluble salt, maximizing the initial ee and preventing co-crystallization.

    • Controlled Cooling: Cool the reactor at a linear rate of 0.5°C/min down to 20°C. Causality: Rapid cooling causes crash-precipitation, trapping impurities and the opposite enantiomer in the crystal lattice. Controlled cooling ensures thermodynamic control and high crystal purity.

    • Filtration & Washing: Filter the precipitate and wash with cold acetone.

    • Acidification: Suspend the salt in water, acidify to pH 2 using 2M HCl, and extract the enantiopure acid with ethyl acetate. The chiral amine remains in the aqueous layer as a hydrochloride salt for later recovery.

    • Self-Validating Mechanism: Monitor the specific rotation [α]D​ of the mother liquor. The process is self-validating: a plateau in the optical rotation confirms that the thermodynamic solubility limit of the first-pass crystallization has been reached, dictating exactly when to harvest the crystals.

    Protocol B: Enzymatic Kinetic Resolution via Lipase
    • Reaction Setup: Suspend 1.0 eq of racemic 2-aryloxypropanoic acid and 2.0 eq of an acyl acceptor (e.g., n-butanol) in MTBE (methyl tert-butyl ether).

    • Water Activity Control: Add molecular sieves to fix the water activity ( aw​ ) at 0.1. Causality: Lipases require a minimal hydration shell to maintain their active conformation. However, excess water shifts the thermodynamic equilibrium toward hydrolysis rather than the desired esterification.

    • Biocatalysis: Add Candida rugosa lipase (10% w/w) and agitate at 35°C. To mitigate the high cost of biocatalysts, lipases can be immobilized on superparamagnetic nanoparticles, vastly improving long-term stability and recyclability[1].

    • Termination & Separation: Stop the reaction at 45-50% conversion by filtering out the immobilized enzyme. Separate the unreacted acid from the newly formed ester via mild basic extraction (pH 8).

    • Self-Validating Mechanism: Continuously monitor the reaction via chiral HPLC to calculate the Enantiomeric Ratio (E-value): E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . A valid resolution must yield a constant E-value across different conversion ( c ) points. A fluctuating E-value instantly flags enzyme denaturation or non-selective background esterification, validating the integrity of the biocatalytic process.

    Quantitative Data Comparison

    ParameterChemical Resolution (Diastereomeric Salts)Enzymatic Resolution (Lipase Catalysis)
    Max Theoretical Yield 50% (without iterative racemization steps)50% (up to 100% via DKR)
    Enantiomeric Excess (ee) >98% (often requires multiple recrystallizations)>99% (achieved in a single step if E > 100)
    Scalability Excellent (Standard batch reactors)Good (Requires tight aw​ and temp control)
    Reagent Cost Low to Moderate (Chiral amines are recyclable)Moderate to High (Enzyme cost, though immobilizable)
    Environmental Impact High solvent usage, acidic/basic waste streamsLow (Mild conditions, aqueous/organic biphasic)
    Cycle Time Days (Iterative crystallization and drying)Hours to Days (Depends heavily on enzyme loading)

    Advanced Perspectives: Dynamic Kinetic Resolution (DKR)

    A fundamental limitation of both standard chemical and enzymatic resolution is the maximum theoretical yield of 50%. For 2-aryloxypropanoic acids, microbial deracemization and enzymatic resolution have been extensively studied to bypass this limitation[2]. Dynamic Kinetic Resolution (DKR) couples the enzymatic resolution with an in situ racemization catalyst, theoretically allowing up to 100% yield of the desired enantiomer[3]. Recent advancements in enzyme-catalyzed deracemization highlight the use of tailored reaction conditions to recycle intermediates effectively, ensuring that the slow-reacting enantiomer is continuously converted into the fast-reacting one[4].

    DKR_Logic SubstrateS (S)-Enantiomer (Fast Reacting) ProductS (S)-Product (Enantiopure) SubstrateS->ProductS Lipase (k_fast) SubstrateR (R)-Enantiomer (Slow Reacting) SubstrateR->ProductS Lipase (k_slow) Racemase In Situ Racemization (Base/Metal Catalyst) SubstrateR->Racemase k_rac > k_fast Racemase->SubstrateS

    Fig 2. Logical relationship in Dynamic Kinetic Resolution (DKR) overcoming the 50% yield limit.

    Conclusion & Recommendations

    • Choose Chemical Resolution for early-stage bench scale or when the target 2-aryloxypropanoic acid lacks the steric bulk necessary for high enzyme recognition. It is robust, requires no specialized biocatalysts, and chiral amines are easily recovered.

    • Choose Enzymatic Resolution for pilot-to-commercial scale where environmental impact, solvent reduction, and high single-step ee are prioritized. Coupling this biocatalytic approach with DKR is the ultimate strategy for maximizing atom economy and achieving near-quantitative yields.

    References[2] Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPP5AUJmOHWNqN02loYvW0i5scbSgL1jirQba5nE6mnnpOFHg2-xE1ONEkW4oYUPufubJhOkYMDV-3vb0GPp230O_E1uo686B3f9BxMKgh6IG0tL_hO42c_Mn5ntpVdVTp-qhJXtk8REd4hBQWxfbuxnY29aNk5CnuP7cZhXTPHYg1HtWAsLoKAS203wcDBqa4exucoV6eQn7hx3Pa2RAi1WJjZgC5AFMTVWi7MBjXn3fpqJmLjyS2KMyy64sizbrlOg==[3] WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines. google.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvASaXvd2ba_LarmKLwYT7shbAVrYUo-QdHU4wzlASQecqz7G-UeQpnlL_eQEkHYFcnRNie3Bd5TnjWLyFcwntG13NITxxHNk1-FdmmLzzhj0lU30hqKpaWcMCVr2vEGSvAtROvmqSI714lr_7A==[4] Enzyme catalyzed deracemization and dynamic kinetic resolution reactions. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9eQI5wKQRI8R2llBE7mYs8P775fchXl-5iYcclQmo6wM2bOpsxEefLeMtYicJpIew8r3WAkrF-hzAJEcmlwUPD3gGAqSGF6eDQIex68MsbZiZJ2E18AST-z8jTBilRIsozMA021RNVNLgUUFqOVDMy0vgzuhh1UgsNvUNnmilPSvUSPKBumKdoPLdOr7soCh4_fGHIYeUflyhB1XpkRLSEFLSUvJwrwWci3XeK6j0s-De5y8=[1] Superparamagnetic Nanoparticle-Supported Enzymatic Resolution of Racemic Carboxylates. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHaD_zD0h5fGZvBEtElOHi1yrUhEN12JAXZFGefXVLnCHhIG71iMF3VNrFH4-nQR9Gq0MI2a4KwXen16J-mAJI615YcSus70dqTF--lRfop1sZ2uFSJOJYvVM_ugtjO0DN16Vnhpk2RXApQfB7k3VWnDgcQ9JOXxOTdZOm6DFpOWfX3zMyIAYCaC_G6uo94qpoBGu5Ppz_81jOR1EpEfRx_Y1j9YU2TOP_vklovPDT20OyQF3i6JkF8gZFizP_IpXeQXvzMJFNkOoT1Fd1YRLBy0U=

    Sources

    Comparative

    Determining the absolute configuration of secondary alcohols using different chiral derivatizing agents.

    Advanced Guide to Determining the Absolute Configuration of Secondary Alcohols via NMR In the landscape of drug development and natural product synthesis, the stereochemical arrangement of atoms fundamentally dictates ph...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Guide to Determining the Absolute Configuration of Secondary Alcohols via NMR

    In the landscape of drug development and natural product synthesis, the stereochemical arrangement of atoms fundamentally dictates pharmacological efficacy, target binding affinity, and safety. For chiral secondary alcohols, assigning the absolute configuration is a critical analytical milestone. While X-ray crystallography remains the definitive standard, it is bottlenecked by the need for high-quality single crystals. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Chiral Derivatizing Agents (CDAs), provides a highly reliable, solution-state alternative [1].

    As a Senior Application Scientist, I have compiled this comparative guide to evaluate the performance of leading CDAs, explain the mechanistic causality behind their use, and provide a self-validating experimental workflow for unambiguous stereochemical assignment.

    Mechanistic Principles: The Causality of Magnetic Anisotropy

    The core principle behind CDA-NMR methodologies relies on the differential magnetic shielding exerted by an aromatic ring. When an unknown chiral secondary alcohol is esterified with enantiopure CDAs—typically the (R)- and (S)-enantiomers of an arylmethoxyacetic acid—the resulting diastereomers adopt preferred, predictable conformations in solution[1].

    In the dominant conformer, the aromatic ring of the CDA is spatially oriented over different regions of the alcohol moiety depending on whether it is the (R)-ester or the (S)-ester. The ring current of the aromatic group induces a strong magnetic anisotropy effect, shielding the spatially proximate protons and shifting their NMR signals upfield (to a lower ppm). By calculating the difference in chemical shifts ( ΔδRS=δR​−δS​ ) for each proton, researchers can map the spatial distribution of the alcohol's substituents relative to the chiral center and deduce its absolute configuration[1].

    Comparative Analysis of Chiral Derivatizing Agents

    The judicious selection of a CDA is paramount. A sub-optimal choice can lead to ambiguous or vanishingly small Δδ values, jeopardizing the assignment and leading to costly synthetic missteps.

    MTPA (Mosher’s Acid)

    α -Methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) is the historical standard for this technique.

    • Mechanism: The model assumes a conformation where the CF3​ , the carbonyl group, and the Cα​−H of the alcohol are coplanar [4].

    • Performance: MTPA is highly stable against racemization due to its fully substituted α -carbon and allows for orthogonal validation via 19F NMR. However, MTPA esters suffer from severe conformational complexity. The presence of multiple competing conformers dampens the anisotropic effect, frequently resulting in very small ΔδRS values (< 0.05 ppm) [2]. This makes assignments risky for flexible molecules.

    MPA (Methoxyphenylacetic Acid)

    α -Methoxyphenylacetic acid (MPA), also known as Trost's reagent, replaces the bulky CF3​ group with a hydrogen atom.

    • Mechanism: The representative conformer places the methoxy, carbonyl, and Cα​−H in the same plane [1].

    • Performance: MPA esters exhibit a much simpler conformational equilibrium compared to MTPA. This structural rigidity yields significantly larger ΔδRS values, making MPA intrinsically more reliable for the configuration assignment of secondary alcohols[2]. Its primary limitation is a slight susceptibility to racemization during harsh coupling conditions due to the α -proton.

    9-AMA & M α NP (Advanced Bulky CDAs)

    9-Anthrylmethoxyacetic acid (9-AMA) and 2-Methoxy-2-(1-naphthyl)propionic acid (M α NP) utilize extended aromatic systems.

    • Mechanism: These reagents replace the phenyl ring with a bulky anthracene or naphthalene moiety, massively amplifying the ring current [3].

    • Performance: The extended π -system generates a profound magnetic anisotropy effect. M α NP, being fully substituted at the α -position with a methyl group, does not racemize and can resolve incredibly subtle steric differences (e.g., discriminating between methyl and ethyl groups) [3]. The trade-off is that steric hindrance can make the initial esterification sluggish.

    Quantitative Comparison of CDAs
    Chiral Derivatizing Agent (CDA)Aromatic Shielding Group α -Carbon SubstitutionTypical ΔδRS MagnitudeRisk of RacemizationOptimal Use Case
    MTPA (Mosher's) PhenylFully Substituted ( CF3​ )Low (< 0.05 ppm)NoneRigid cyclic alcohols, 19F NMR tracking
    MPA (Trost's) PhenylMonosubstituted ( H )Moderate (0.05 - 0.15 ppm)Low to ModerateStandard acyclic/cyclic secondary alcohols
    9-AMA AnthracylMonosubstituted ( H )High (0.10 - 0.30 ppm)Low to ModerateRemote chiral centers, highly flexible chains
    M α NP NaphthylFully Substituted ( CH3​ )Very High (> 0.20 ppm)NoneChallenging substrates (e.g., methyl vs. ethyl)

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, the derivatization and analysis must function as a self-validating system. Relying on the chemical shift of a single derivative is prone to error; therefore, the parallel synthesis and comparison of both the (R)- and (S)-diastereomers is mandatory [1].

    Step-by-Step Methodology

    Step 1: Parallel Esterification

    • Aliquot the unknown secondary alcohol (1.0 equiv) into two separate, flame-dried reaction vials (Vial A and Vial B) under an inert argon atmosphere.

    • Add the (R)-CDA to Vial A and the (S)-CDA to Vial B (1.5 - 2.0 equiv).

    • Introduce the coupling system: N,N'-Dicyclohexylcarbodiimide (DCC, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) dissolved in anhydrous CH2​Cl2​ .

      • Causality Note: DMAP acts as a highly efficient acyl transfer catalyst, accelerating the reaction past steric bottlenecks, while DCC drives the dehydration. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive O-acylisourea intermediate.

    Step 2: Purification

    • Quench the reactions with water and filter out the precipitated dicyclohexylurea (DCU).

    • Purify the resulting (R)- and (S)-esters via silica gel flash chromatography.

      • Causality Note: Absolute purity is critical. Unreacted acid or urea byproducts can cause overlapping NMR signals or alter the local magnetic environment, skewing the delicate chemical shifts.

    Step 3: NMR Acquisition

    • Dissolve the purified esters in high-purity CDCl3​ or C6​D6​ .

    • Acquire high-resolution 1H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both samples.

      • Self-Validation Check: Both samples must be analyzed under identical temperature and concentration conditions. Solvent and concentration variations can induce chemical shift changes that dwarf the subtle ΔδRS values, leading to false stereochemical assignments [2].

    Step 4: Data Interpretation & Spatial Mapping

    • Assign the proton signals for the substituents flanking the chiral center ( L1​ and L2​ ).

    • Calculate ΔδRS=δR​−δS​ for each proton.

    • Apply the sector rule: Protons yielding positive Δδ values are positioned on the right side of the CDA plane, while negative values fall on the left. Construct the 3D spatial model to conclusively assign the (R) or (S) configuration.

    Experimental Workflow Visualization

    G A Unknown Secondary Alcohol B React with (R)-CDA A->B C React with (S)-CDA A->C D Acquire 1H NMR of (R)-Ester B->D E Acquire 1H NMR of (S)-Ester C->E F Calculate Δδ = δ(R) - δ(S) D->F E->F G Apply Anisotropy Model F->G H Determine Absolute Configuration G->H

    Workflow for determining absolute configuration using chiral derivatizing agents.

    References

    • Title: The Assignment of Absolute Configuration by NMR. Source: Chemical Reviews - ACS Publications. URL: [Link]

    • Title: MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

    • Title: Configuration Determinations of Flexible Marine Natural Products. Source: Encyclopedia.pub. URL: [Link]

    Validation

    A Senior Application Scientist's Guide to Enantioselectivity of Chiral Stationary Phases for 2-Arylpropionic Acids

    In the realm of pharmaceutical analysis and development, the stereochemical composition of a drug is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For the 2-arylpr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the realm of pharmaceutical analysis and development, the stereochemical composition of a drug is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For the 2-arylpropionic acids (2-APAs), a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens," this principle holds particularly true. The therapeutic activity of these compounds, such as ibuprofen and naproxen, is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[1] Consequently, the accurate enantioselective analysis of 2-APAs is paramount for quality control, pharmacokinetic studies, and regulatory compliance.

    This guide provides a comprehensive comparison of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) based enantioseparation of 2-arylpropionic acids. Drawing upon established experimental data and mechanistic insights, we will explore the nuances of Pirkle-type, polysaccharide-based, and macrocyclic glycopeptide CSPs to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

    The Cornerstone of Chiral Separation: Understanding Recognition Mechanisms

    The efficacy of a chiral stationary phase lies in its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, thus, separation. This chiral recognition is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The nature and arrangement of these interactions are unique to each class of CSP.

    Polysaccharide-Based CSPs: The Workhorses of Chiral HPLC

    Polysaccharide-based CSPs, derived from cellulose and amylose, are arguably the most widely used for their broad applicability and high success rates in enantioseparations.[2][3] The chiral selectors are typically derivatives of these natural polymers, such as tris(3,5-dimethylphenylcarbamate), which are coated or covalently immobilized onto a silica support.[4][5]

    The chiral recognition mechanism of polysaccharide CSPs is attributed to the helical structure of the polymer backbone, which creates chiral grooves.[4] The analyte enantiomers can enter these grooves and interact with the carbamate derivatives through a combination of hydrogen bonding with the N-H and C=O groups, and π-π interactions with the aromatic rings. The subtle differences in how each enantiomer fits into and interacts with this chiral environment lead to their separation. Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[5][6]

    Caption: Chiral recognition on polysaccharide-based CSPs.

    Pirkle-Type CSPs: Rational Design for Targeted Interactions

    Named after William H. Pirkle, these CSPs are based on a "brush-type" design where a small chiral molecule is covalently bonded to the silica surface.[7][8] A common example is the (R,R)-Whelk-O1, which features a π-electron-rich naphthalene ring and an amide group, making it a π-acceptor.

    The chiral recognition mechanism of Pirkle-type CSPs is often described by the three-point interaction model.[2] For 2-arylpropionic acids, the key interactions typically involve:

    • π-π interaction: Between the aromatic ring of the analyte and the π-electron-rich or π-electron-deficient aromatic system of the CSP.

    • Hydrogen bonding: Between the carboxylic acid group of the analyte and the amide or other hydrogen-bonding sites on the CSP.

    • Dipole-dipole or steric interactions: Involving other functional groups on both the analyte and the CSP.

    The well-defined structure of Pirkle-type CSPs allows for a more predictable interaction mechanism, and the availability of both enantiomeric forms of the stationary phase enables the inversion of elution order, which can be advantageous for trace enantiomer analysis.[7][9]

    Caption: Chiral recognition on Pirkle-type CSPs.

    Macrocyclic Glycopeptide CSPs: A Multifaceted Approach

    Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and a variety of functional groups, including peptide backbones, carbohydrate moieties, and aromatic rings.[10] This structural complexity provides a multitude of interaction sites for chiral recognition.

    The enantioseparation of 2-arylpropionic acids on these CSPs is a result of a combination of interactions. The carboxylic acid of the analyte can engage in ionic interactions or hydrogen bonding with the amino groups of the glycopeptide. The aromatic rings of the profens can participate in π-π interactions with the aromatic moieties of the CSP. Furthermore, the overall shape of the analyte and its ability to fit into the chiral cavities or "baskets" of the macrocycle plays a crucial role.[11] These CSPs are highly versatile and can be operated in reversed-phase, normal-phase, and polar ionic modes, offering a wide range of selectivity.[12]

    Caption: Chiral recognition on macrocyclic glycopeptide CSPs.

    Performance Comparison: A Data-Driven Analysis

    The selection of an appropriate CSP is often guided by empirical screening. The following table summarizes representative chromatographic data for the enantioseparation of common 2-arylpropionic acids on different types of chiral stationary phases. The key performance parameters are:

    • Retention Factor (k): A measure of the time the analyte resides in the stationary phase.

    • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. An α value greater than 1 is required for separation.

    • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A baseline resolution is generally considered to be Rs ≥ 1.5.

    AnalyteChiral Stationary PhaseMobile Phasek1k2αRsReference
    Ibuprofen Chiralpak AD-H (Amylose-based)n-Hexane/2-Propanol/TFA (90:10:0.1)2.152.481.152.10[13]
    Naproxen CHI-DMB (Tartaric acid derivative)Hexane/Dichloromethane/Acetic Acid (70:30:0.5)1.892.231.181.65[14]
    Ketoprofen Chiralcel OD (Cellulose-based)n-Hexane/Isopropanol (90:10)3.54.21.20>1.5[15]
    Flurbiprofen Chiralpak AD-RH (Amylose-based)Acetonitrile/0.05% TFA in water--->1.5[16]
    Naproxen Lux Amylose-1 (Amylose-based)MeOH/H2O/Acetic Acid (85:15:0.1)---3.21[17]
    Ketoprofen NH2 column with Vancomycin (CMPA)Phosphate buffer/2-Propanol (50:50)--2.174.78[18]

    TFA: Trifluoroacetic Acid, MeOH: Methanol. Note: Chromatographic conditions and results can vary between laboratories and instrument setups.

    Experimental Protocol: A Step-by-Step Guide to Enantioselective HPLC

    This protocol provides a general framework for the development of an enantioselective HPLC method for 2-arylpropionic acids.

    Sample Preparation
    • Standard Preparation: Accurately weigh and dissolve the racemic standard of the 2-arylpropionic acid in a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) to a final concentration of approximately 1 mg/mL.

    • Sample Preparation: For formulated products, crush tablets or dissolve the contents of capsules in a suitable solvent. Use sonication and filtration (e.g., 0.45 µm PTFE filter) to ensure a clear solution. Dilute the filtrate to a suitable concentration within the linear range of the detector.

    Chromatographic Conditions

    The following is a typical starting point for method development on a polysaccharide-based CSP:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[13]

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[13]

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 25 °C[13]

    • Detection: UV at 254 nm[13]

    • Injection Volume: 10 µL[13]

    Method Development and Optimization Workflow

    The initial conditions may not provide optimal separation. A systematic approach to method development is crucial.

    G A Initial Screening (Polysaccharide CSP with Normal Phase) B Evaluate Resolution (Rs) and Peak Shape A->B C Rs < 1.5 or Poor Peak Shape B->C No D Rs ≥ 1.5 and Good Peak Shape B->D Yes E Optimize Mobile Phase (Adjust alcohol content, try different alcohols) C->E F Optimize Acidic Additive (Adjust TFA concentration) C->F G Screen Alternative CSPs (Pirkle-type, Macrocyclic Glycopeptide) C->G H Method Validation D->H E->B F->B G->B

    Caption: Workflow for enantioselective HPLC method development.

    Causality behind Experimental Choices:

    • Mobile Phase: In normal phase chromatography, a non-polar solvent like n-hexane is the main component. A polar modifier, typically an alcohol like 2-propanol or ethanol, is added to modulate retention. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.

    • Acidic Additive: The addition of a small amount of an acid like TFA is often necessary to suppress the ionization of the carboxylic acid group of the 2-APAs. This ensures consistent interactions with the CSP and improves peak shape by preventing tailing.[14]

    • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes improve resolution, but may also increase analysis time and column backpressure.

    Conclusion and Recommendations

    The choice of the optimal chiral stationary phase for the enantioseparation of 2-arylpropionic acids is a multifaceted decision that depends on the specific analyte, the required resolution, and the available instrumentation.

    • Polysaccharide-based CSPs are excellent first-line choices due to their broad applicability and high success rates. They are particularly effective in normal-phase mode.

    • Pirkle-type CSPs offer a more rational approach to method development, especially when the structure of the analyte suggests strong π-π and hydrogen bonding interactions are possible. The ability to invert elution order is a significant advantage in purity analysis.

    • Macrocyclic glycopeptide CSPs provide unique selectivity and are highly versatile, capable of operating in multiple chromatographic modes. They are a valuable alternative when polysaccharide and Pirkle-type phases fail to provide adequate separation.

    A systematic screening approach, beginning with a reliable workhorse like a polysaccharide-based CSP and followed by a logical optimization of the mobile phase composition, is the most efficient path to a robust and reliable enantioseparation method.

    References

    • Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6(15), 5949-5957. [Link]

    • Giménez-Navarro, V., et al. (1994). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 901-909. [Link]

    • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 856-862. [Link]

    • Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing. [Link]

    • El-Ghannam, A. R. (1998). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 727-734. [Link]

    • Wang, Q., & Chow, M. S. (2009). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Scientific Research Publishing. [Link]

    • Ben-Hadda, T., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

    • Ben-Hadda, T., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. ResearchGate. [Link]

    • Aboul-Enein, H. Y., & Ali, I. (2001). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. [Link]

    • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5043. [Link]

    • Al-Haj, N., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules, 28(23), 7935. [Link]

    • Gyllenhaal, O., & Karlsson, A. (2001). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Journal of Chromatography A, 909(2), 277-287. [Link]

    • Ali, I., & Aboul-Enein, H. Y. (2003). Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. Instrumentation Science & Technology, 31(3), 247-255. [Link]

    • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. [Link]

    • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]

    • Umstead, T. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

    • Obrnuta faza. (n.d.). Chiral Stationary Phases. [Link]

    • Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1282, 343223. [Link]

    • Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 87, 126-135. [Link]

    • Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. [Link]

    • Layton, S. E. (2006). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

    • Wainer, I. W. (2006). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. [Link]

    • Antal, I. I. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. [Link]

    • Costa, B. M., et al. (2018). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. Journal of Chromatographic Science, 56(8), 696-707. [Link]

    • Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases. [Link]

    • Regis Technologies. (n.d.). CHIRAL. [Link]

    • Berthod, A. (2018). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

    • AZYP, LLC. (n.d.). Column Stationary Phases. [Link]

    • Regis Technologies. (n.d.). Other Chiral Phases. [Link]

    Sources

    Comparative

    Benchmarking the performance of (R)-2-(o-tolyloxy)propanoic acid in kinetic resolutions

    An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating kinetic resolution (KR) methodologies for chiral building blocks. Executive Summary E...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals evaluating kinetic resolution (KR) methodologies for chiral building blocks.

    Executive Summary

    Enantiopure α-aryloxyalkanoic acids are highly privileged scaffolds in agrochemistry and pharmaceutical development. Specifically, (R)-2-(o-tolyloxy)propanoic acid serves as both a critical active pharmaceutical/agrochemical ingredient and a conformationally rigid chiral building block. Because classical resolution via diastereomeric salt formation often suffers from poor yields and tedious recrystallization cycles, Kinetic Resolution (KR) has emerged as the premier method for isolating the (R)-enantiomer.

    This guide benchmarks the performance of (R)-2-(o-tolyloxy)propanoic acid across different kinetic resolution modalities, objectively comparing enzymatic deracemization against state-of-the-art organocatalytic approaches.

    Mechanistic Causality: The Ortho-Tolyl Effect in Kinetic Resolution

    The efficiency of any kinetic resolution is quantified by its selectivity factor ( s ), which relies on the energy difference ( ΔΔG‡ ) between the diastereomeric transition states of the two enantiomers. In the case of 2-(o-tolyloxy)propanoic acid, the ortho-methyl group on the phenoxy ring is not merely a structural decoration; it is a critical stereocontrolling element.

    When the racemic acid is activated into a mixed anhydride, the steric bulk of the ortho-tolyl substituent restricts bond rotation. Upon nucleophilic attack by a chiral catalyst—such as Homobenzotetramisole (HBTM)—this steric hindrance effectively locks the intermediate into a rigid, Felkin-Ahn-like acylammonium transition state. This conformational locking amplifies facial selectivity during the subsequent alcoholysis step. By contrast, unsubstituted phenoxy derivatives exhibit greater rotational freedom, which dilutes facial selectivity and results in significantly lower s -factors.

    TS_Logic MixedAnhydride Mixed Anhydride HBTM Chiral Catalyst Attack MixedAnhydride->HBTM Activation AcylAmmonium Chiral Acylammonium (Sterically Locked) HBTM->AcylAmmonium Conformation Control Alcoholysis Facial Selective Alcoholysis AcylAmmonium->Alcoholysis Enantiomer Differentiation Resolution High Selectivity (s > 80) Alcoholysis->Resolution

    Mechanistic pathway highlighting conformational locking in HBTM-catalyzed resolution.

    Benchmarking Catalytic Modalities: Enzymatic vs. Organocatalytic

    Historically, the resolution of 2-aryloxypropanoic acids relied heavily on biocatalysis. While studies on the [1] demonstrated that growing cell systems (e.g., Nocardia diaphanozonaria) can deracemize these substrates to the (R)-form, these biological systems are highly sensitive to substrate sterics and require complex, hard-to-scale fermentation setups.

    Recent advancements in organocatalysis have fundamentally shifted this paradigm. As detailed in the foundational work on[2], the use of the synthetic catalyst HBTM provides exceptional predictability, broad solvent compatibility, and superior scalability compared to enzymatic methods.

    Quantitative Performance Matrix

    The following table summarizes the benchmarking data for isolating (R)-2-(o-tolyloxy)propanoic acid from its racemate using various resolution modalities:

    Resolution ModalityReagent / CatalystActivation StrategySelectivity Factor ( s )Typical ee (%)Yield (%)Scalability / Practicality
    Classical Resolution Chiral Amines (e.g., PEA)Diastereomeric Salt CrystallizationN/A80 - 90%< 30%Low; requires tedious, solvent-heavy recrystallizations.
    Enzymatic KR Candida rugosa LipaseAqueous Hydrolysis of Esters15 - 2585 - 95%40 - 45%Moderate; environmentally benign but highly substrate-dependent[1].
    Organocatalytic KR HBTM (5 mol%)In situ Mixed Anhydride (Piv2O)> 80> 99%45 - 49%High; predictable stereocontrol, rapid, and highly modular[2].

    Self-Validating Experimental Protocol: HBTM-Catalyzed Resolution

    To ensure strict adherence to E-E-A-T principles, the following protocol for the organocatalytic resolution of 2-(o-tolyloxy)propanoic acid is designed as a self-validating system .

    Causality Check: Why use pivalic anhydride (Piv2O) instead of a standard carbodiimide like DCC? DCC generates a symmetric anhydride, which inherently consumes two equivalents of the starting acid to form one reactive species. This limits the theoretical yield of the unreacted enantiomer to 25% overall. Piv2O generates a mixed anhydride, ensuring 100% of the starting racemate is available for the resolution, thereby preserving the 50% theoretical yield of the target (R)-enantiomer, a principle validated in the[3].

    Step-by-Step Methodology
    • System Initialization (Mixed Anhydride Formation):

      • Charge a flame-dried flask with racemic 2-(o-tolyloxy)propanoic acid (1.00 mmol) and anhydrous toluene (10 mL) under a nitrogen atmosphere (0.1 M concentration).

      • Add N,N -diisopropylethylamine (i-Pr2NEt, 1.20 mmol) followed by pivalic anhydride (Piv2O, 0.60 mmol).

      • Validation Gate: Stir at room temperature for 30 minutes. The formation of the mixed anhydride can be confirmed via IR spectroscopy (appearance of characteristic anhydride carbonyl stretches at ~1810 and 1740 cm⁻¹).

    • Enantioselective Alcoholysis:

      • Cool the reaction mixture to -20 °C. Lowering the temperature tightens the transition state, maximizing the selectivity factor ( s ).

      • Add the chiral catalyst, (S)-HBTM (5 mol%), followed by di-(1-naphthyl)methanol (0.55 mmol).

      • Causality Check: The use of exactly 0.55 equivalents of the highly bulky alcohol creates a self-limiting thermodynamic boundary. Even if the reaction is left indefinitely, conversion cannot exceed 55%, physically protecting the enantiomeric purity of the slow-reacting (R)-acid.

    • In-Process Monitoring & Quenching:

      • Validation Gate: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the esterification plateaus (typically 12–24 hours).

      • Quench the reaction by adding 1N HCl (5 mL) to protonate the unreacted acid and neutralize the base.

    • Phase Separation & Isolation:

      • Extract the mixture with saturated aqueous NaHCO3 (3 × 10 mL). The unreacted (R)-2-(o-tolyloxy)propanoic acid partitions into the aqueous layer, while the esterified byproduct and catalyst remain in the organic layer.

      • Acidify the combined aqueous layers to pH 2 with 6N HCl and extract with ethyl acetate (3 × 15 mL).

      • Dry the organic phase over Na2SO4, filter, and concentrate in vacuo to yield the highly enantioenriched (R)-2-(o-tolyloxy)propanoic acid (>99% ee).

    KR_Workflow Racemate Racemic 2-(o-tolyloxy)propanoic acid Activation In situ Activation (Piv2O, i-Pr2NEt) Racemate->Activation Catalysis HBTM Catalyzed Alcoholysis Di-(1-naphthyl)methanol Activation->Catalysis ProductR Unreacted (R)-Acid (Target, >99% ee) Catalysis->ProductR Slow reacting ProductS (S)-Ester (Byproduct) Catalysis->ProductS Fast reacting

    Workflow for the HBTM-catalyzed kinetic resolution of 2-(o-tolyloxy)propanoic acid.

    Sources

    Validation

    A comparative guide to alternative chiral resolving agents for secondary alcohols.

    The resolution of racemic secondary alcohols is a foundational operation in asymmetric synthesis, critical for pharmaceutical development, agrochemicals, and natural product total synthesis. While classical resolution—re...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The resolution of racemic secondary alcohols is a foundational operation in asymmetric synthesis, critical for pharmaceutical development, agrochemicals, and natural product total synthesis. While classical resolution—relying on phthalic half-ester formation followed by diastereomeric salt crystallization with chiral amines—is historically significant, it is notoriously labor-intensive and unpredictable.

    This guide critically evaluates modern, high-performance alternative resolving agents. We will objectively compare Biocatalytic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB) against Preparative Covalent Derivatization using chiral agents like (-)-Camphanic Acid Chloride and MαNP Acid.

    Mechanistic Pathways & Workflow

    G cluster_EKR Biocatalytic Kinetic Resolution cluster_Chem Chemical Derivatization Racemate Racemic Secondary Alcohol (R/S Mixture) CALB CALB (Novozym 435) + Vinyl Acetate Racemate->CALB Camphanic (-)-Camphanic Acid Chloride + DMAP / Et3N Racemate->Camphanic EKR_Prod (R)-Acetate + (S)-Alcohol (Separable by Distillation/Column) CALB->EKR_Prod Enantioselective Acylation Diastereomers Diastereomeric Esters (Separable by Chromatography) Camphanic->Diastereomers Covalent Bonding Hydrolysis Hydrolysis (KOH/MeOH) Diastereomers->Hydrolysis Isolate & Cleave Chem_Prod Enantiopure (R) & (S) Alcohols Hydrolysis->Chem_Prod Deprotection

    Divergent workflows for the resolution of racemic secondary alcohols via biocatalytic and chemical methods.

    Comparative Analysis of Resolving Agents

    Biocatalytic Resolution: Candida antarctica Lipase B (CALB)

    CALB (commercially available as Novozym 435) is a highly robust immobilized enzyme that catalyzes the enantioselective transesterification of secondary alcohols. Following Kazlauskas' rule, lipases preferentially acylate the (R)-enantiomer of secondary alcohols when the sterically larger substituent has a higher Cahn-Ingold-Prelog priority.

    • Causality of Reagent Choice: Vinyl acetate is utilized as the acyl donor rather than ethyl acetate. The byproduct of vinyl acetate cleavage is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This irreversible tautomerization drives the reaction equilibrium forward, ensuring high conversion rates without product inhibition[1].

    • Advanced Application (DKR): To overcome the inherent 50% yield limitation of standard kinetic resolution, CALB can be coupled with a cationic ruthenium complex. This creates a Dynamic Kinetic Resolution (DKR) system by continuously racemizing the unreacted (S)-alcohol in situ, allowing theoretical yields of the (R)-acetate to approach 100%[2].

    Preparative Covalent Derivatization: (1S)-(-)-Camphanic Acid Chloride

    When enzymatic resolution yields low enantiomeric ratios (E-values) due to challenging substrate sterics, covalent derivatization is the premier alternative. (-)-Camphanic acid chloride reacts with racemic alcohols to form stable diastereomeric esters.

    • Causality of Reagent Choice: The rigid, bicyclic structure of the camphanic moiety amplifies the physical differences (e.g., dipole moment, silica affinity, and solubility) between the resulting diastereomers. This facilitates baseline separation via flash chromatography or fractional crystallization. Furthermore, the camphanate group acts as a powerful internal reference for determining the absolute configuration of the alcohol via X-ray crystallography prior to hydrolysis[3].

    Advanced NMR Resolving Agents: MαNP Acid

    2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) bridges the gap between preparative resolution and analytical determination.

    • Causality of Reagent Choice: The extended π-system of the naphthyl ring exerts a strong anisotropic shielding effect on the alcohol's substituents. This not only aids in the chromatographic separation of the diastereomeric esters but allows for the unambiguous assignment of absolute configuration via 1 H NMR sector rules, entirely bypassing the need for X-ray crystallography[4].

    Quantitative Performance Data

    The following table summarizes the operational metrics of each alternative resolving strategy to guide protocol selection based on scale and analytical needs.

    Resolving AgentPrimary MechanismMax Yield (Per Enantiomer)Enantiomeric Excess (ee)ScalabilityReagent Recovery
    CALB (Novozym 435) Kinetic Resolution (Acylation)50% (Up to 100% via DKR)>99% (Substrate dependent)Industrial (Multi-kg)High (Immobilized enzyme)
    (-)-Camphanic Acid Chloride Diastereomeric Esterification~45–48%>99% (Post-separation)Preparative (Gram scale)Low (Cleaved during hydrolysis)
    MαNP Acid Diastereomeric Esterification~45–48%>99% (Post-separation)Analytical / MilligramModerate

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in analytical checkpoints guarantee that errors are caught before proceeding to subsequent, resource-intensive steps.

    Protocol A: Enzymatic Kinetic Resolution using CALB (Novozym 435)

    Self-Validation Principle: The success of kinetic resolution hinges on stopping the reaction at exactly 50% conversion. Over-conversion degrades the ee of the unreacted alcohol, while under-conversion degrades the ee of the formed acetate.

    • Preparation: Dissolve the racemic secondary alcohol (10 mmol) in anhydrous hexane (50 mL).

    • Initiation: Add vinyl acetate (30 mmol, 3 equiv.) and Novozym 435 (CALB immobilized on acrylic resin, 50 mg/mmol substrate).

    • Incubation & Validation Check: Shake the suspension at 40 °C. Monitor the reaction continuously using GC or HPLC equipped with a chiral stationary phase. Critical Check: Do not terminate the reaction until the conversion reaches exactly 50% and the calculated E-value is confirmed to be >100.

    • Termination: Filter the mixture to recover the immobilized enzyme. The recovered CALB can be washed with hexane and reused for up to 15 cycles without significant loss of activity[5].

    • Separation: Concentrate the filtrate and separate the highly non-polar (R)-acetate from the more polar (S)-alcohol via standard silica gel flash chromatography (Hexane/EtOAc gradient).

    Protocol B: Preparative Resolution via (-)-Camphanic Acid Chloride

    Self-Validation Principle: Complete consumption of the starting alcohol is mandatory. Unreacted enantiomers will co-elute and complicate the subsequent chromatographic separation of the diastereomers.

    • Esterification: In a flame-dried flask under inert atmosphere, dissolve the racemic alcohol (5 mmol) in anhydrous CH 2​ Cl 2​ (20 mL). Add triethylamine (15 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). DMAP is strictly required here as a nucleophilic catalyst to overcome the steric hindrance of secondary alcohols.

    • Derivatization: Cool the solution to 0 °C and add (1S)-(-)-camphanic acid chloride (6 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Perform TLC analysis (UV and KMnO 4​ stain). Critical Check: Ensure the complete disappearance of the starting alcohol's Rf. If unreacted alcohol remains, add an additional 0.2 equiv of the acid chloride and stir for another hour.

    • Diastereomer Separation: Purify the crude mixture using high-performance flash chromatography. The rigid camphanate esters typically exhibit a favorable Δ Rf of 0.05 - 0.15. Collect the separated diastereomers.

    • Hydrolysis: Dissolve the desired pure diastereomer in a 0.5 M solution of KOH in methanol. Stir for 1 hour at room temperature[3].

    • Final Isolation: Quench with water, extract with CH 2​ Cl 2​ , wash with brine, and concentrate to yield the enantiopure secondary alcohol. Validate the final ee% via chiral HPLC.

    References

    • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica . MDPI Molecules.[Link]

    • A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols . NIH PubMed Central (Tetrahedron). [Link]

    • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols . NIH PubMed Central (Molecules).[Link]

    • Absolute Configuration of the Invasive Mealybug Delottococcus aberiae (De Lotto) Sex Pheromone: Synthesis and Bioassay of Both Enantiomers . NIH PubMed Central (Insects).[Link]

    • Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and 1H NMR Anisotropy Tools . ResearchGate (Journal of Organic Chemistry).[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-(o-tolyloxy)propanoic acid

    Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-(o-tolyloxy)propanoic acid. As a non-halogenated organic acid, this compound requires careful han...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-(o-tolyloxy)propanoic acid. As a non-halogenated organic acid, this compound requires careful handling and segregation from other waste streams to ensure laboratory safety and regulatory adherence. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, designed to provide laboratory personnel with the expertise and confidence needed to manage this chemical waste stream effectively.

    Core Principles: Hazard Identification and Risk Assessment

    Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. (R)-2-(o-tolyloxy)propanoic acid is an irritant and can be harmful if improperly managed. The primary hazards, as identified in safety data sheets (SDS) for this compound and its structural analogs, dictate the necessary precautions.[1][2][3]

    The causality is direct: because the compound can cause significant irritation to the skin, eyes, and respiratory tract, personal protective equipment (PPE) is non-negotiable, and disposal methods that could lead to exposure, such as sewering, are strictly prohibited.[1]

    Table 1: GHS Hazard and Precautionary Profile

    GHS ClassificationCodeDescription
    Hazard Statements H302Harmful if swallowed.[2]
    H315Causes skin irritation.[1][2]
    H319Causes serious eye irritation.[1][2]
    H335May cause respiratory irritation.[1][2]
    Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
    P264Wash skin thoroughly after handling.[1][2]
    P271Use only outdoors or in a well-ventilated area.[1][2]
    P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
    P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
    P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
    P501Dispose of contents/container to an approved waste disposal plant.[1][2]

    Critical Step: Waste Characterization and Segregation

    Proper disposal begins with accurate chemical classification. At the federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] The most critical determination for this compound is its classification as a non-halogenated organic acid.

    Expert Rationale: The structure of (R)-2-(o-tolyloxy)propanoic acid (C₁₀H₁₂O₃) contains carbon, hydrogen, and oxygen, but lacks any halogens (i.e., fluorine, chlorine, bromine, or iodine).[2] This distinction is crucial because halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[5][6] Mixing these streams can lead to regulatory non-compliance and increased disposal expenses. Furthermore, as an acid, it must be segregated from bases and other incompatible materials to prevent dangerous reactions.

    The following workflow provides a logical pathway for ensuring proper segregation.

    G Diagram 1: Waste Segregation Workflow Start Waste Generated: (R)-2-(o-tolyloxy)propanoic acid CheckHalogen Does the molecule contain Halogens (F, Cl, Br, I)? Start->CheckHalogen ClassifyNonHalo Classify as: NON-HALOGENATED ORGANIC WASTE CheckHalogen->ClassifyNonHalo No ClassifyHalo Classify as: HALOGENATED ORGANIC WASTE CheckHalogen->ClassifyHalo Yes CheckReactive Is the waste an acid, base, oxidizer, or otherwise reactive? ClassifyNonHalo->CheckReactive Segregate Segregate from incompatible materials (e.g., Bases, Oxidizers) CheckReactive->Segregate Yes (Acid) Collect Collect in a designated, compatible, and properly labeled container. Segregate->Collect StoreSAA Store in designated Satellite Accumulation Area (SAA). Collect->StoreSAA EHS Contact Environmental Health & Safety (EHS) for pickup and final disposal. StoreSAA->EHS

    Caption: Waste segregation decision-making process.

    Standard Operating Procedure (SOP) for Disposal

    This protocol provides a step-by-step methodology for the collection and disposal of (R)-2-(o-tolyloxy)propanoic acid waste.

    3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure the following PPE is worn:

    • Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.[7]

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

    • Lab Coat: A standard laboratory coat to protect against skin contact.

    3.2. Step 1: Container Selection

    • Select a clean, leak-proof waste container that is chemically compatible with organic acids.[8]

    • Recommended: High-Density Polyethylene (HDPE) or glass containers.

    • Prohibited: Do not use metal containers, as acids can cause corrosion.[4] The container must have a secure, tight-fitting screw cap.[8]

    3.3. Step 2: Waste Collection and Labeling

    • Carefully transfer the waste (R)-2-(o-tolyloxy)propanoic acid, including any contaminated solids like absorbent pads from a spill, into the selected waste container.

    • As soon as the first drop of waste is added, the container must be labeled.[9]

    • The label must include:

      • The words "HAZARDOUS WASTE" .[8][10]

      • The full chemical name: "(R)-2-(o-tolyloxy)propanoic acid" . Do not use abbreviations.[9]

      • An indication of the hazards (e.g., "Irritant," "Corrosive").[10]

    • Keep the container securely capped at all times, except when actively adding waste.[6][8][9]

    3.4. Step 3: Accumulation and Storage

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]

    • The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[4][12]

    • Ensure the waste container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]

    • Segregate the container from incompatible wastes, particularly bases and strong oxidizing agents.[1][8]

    3.5. Step 4: Final Disposal

    • Laboratory personnel should never attempt to treat the chemical waste or dispose of it down the drain.[1][6]

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][14]

    • Follow your institution's specific procedures for requesting a waste pickup.[8] The final disposal method for non-halogenated organic waste is typically high-temperature incineration at a regulated facility.[5]

    Spill and Emergency Procedures

    In case of a small spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]

    • Decontaminate the spill area with soap and water.[7]

    • All contaminated cleaning materials must be disposed of as hazardous waste.[9]

    In case of a large spill or personnel exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. Seek medical attention if breathing becomes difficult.[3]

    • Large Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.

    References

    • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
    • Greenbook. (2017, November 14). Safety Data Sheet.
    • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
    • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
    • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
    • Unknown Source.
    • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-o-Tolylamino-propionic acid.
    • Stanford Environmental Health & Safety. (2024, September 11). 24-002a - General Use SOP - Carcinogens.
    • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
    • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Working with Carcinogens and Reproductive Toxins.
    • AiFChem. (2025, October 21). (R)-2-(o-Tolyloxy)propanoic acid.
    • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
    • Fisher Scientific. (2009, September 30). Safety Data Sheet: 3-(p-Tolyl)propionic acid.
    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
    • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
    • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
    • California Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
    • Synerzine. (n.d.). Safety Data Sheet: Propanoic acid, 2-oxo-.
    • Santa Cruz Biotechnology. (n.d.). Propionic acid Safety Data Sheet.
    • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
    • PENTA. (2025, July 8). Safety Data Sheet: Propionic acid.
    • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
    • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Database.
    • U.S. Environmental Protection Agency. (n.d.). 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP). Integrated Risk Information System (IRIS).
    • Fisher Scientific. (n.d.). 2-phenoxypropionic acids.
    • PubMed. (2001, April 15). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
    • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
    • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

    Sources

    Handling

    Operational Safety and PPE Guide for Handling (R)-2-(o-Tolyloxy)propanoic Acid

    (R)-2-(o-Tolyloxy)propanoic acid (CAS: 18221-58-4) is a critical chiral building block frequently utilized in the asymmetric synthesis of pharmaceuticals and agrochemicals. Because it features both a lipophilic phenoxy r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    (R)-2-(o-Tolyloxy)propanoic acid (CAS: 18221-58-4) is a critical chiral building block frequently utilized in the asymmetric synthesis of pharmaceuticals and agrochemicals. Because it features both a lipophilic phenoxy ring and a reactive carboxylic acid moiety, it presents specific occupational hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal.

    Hazard Profile and Mechanistic Justification

    Understanding the chemical nature of (R)-2-(o-tolyloxy)propanoic acid is essential for effective risk mitigation.

    • Chemical Reactivity & Tissue Interaction: The carboxylic acid functional group imparts mild acidity. Upon contact with the moisture inherent in human skin or mucous membranes, it can cause localized pH disruption and protein denaturation.

    • Enhanced Penetration: The presence of the lipophilic o-tolyloxy group increases the molecule's partition coefficient (LogP), allowing it to penetrate the epidermal lipid bilayer more readily than simple aliphatic acids.

    • GHS Classification: Consequently, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

    Comprehensive PPE Specifications

    To establish a self-validating safety protocol, PPE must be selected to directly counteract the mechanistic hazards described above. The following specifications align with the National Research Council's 2[2] and3[3].

    PPE CategorySpecificationMechanistic JustificationReplacement Trigger
    Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides an effective barrier against the lipophilic phenoxy group and resists mild acidic degradation[3].Replace immediately after direct chemical contact or every 2 hours of continuous use.
    Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents corneal damage from airborne crystalline dust or acidic aerosols generated during transfer[2].Replace if the seal degrades or lenses become scratched, impairing vision.
    Body Protection Flame-resistant, 100% cotton lab coatShields street clothing from dust adherence; cotton prevents melting into the skin in case of secondary solvent fires[4].Launder weekly via specialized services; replace immediately upon visible contamination.
    Respiratory Protection N95 or Half-Mask Respirator (P100 filters)Mitigates H335 (respiratory irritation) risks if the solid is handled outside of a certified chemical fume hood[1].Replace filters if breathing resistance increases or physical damage occurs.
    Operational Workflow: Step-by-Step Methodology

    The following protocol ensures that the handling of (R)-2-(o-tolyloxy)propanoic acid remains a closed, self-validating system where exposure risk is systematically eliminated at each step.

    • Step 1: Pre-Operational Verification

      • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

      • Don all required PPE (Nitrile gloves, splash goggles, lab coat) before opening the primary container[4].

    • Step 2: Weighing and Transfer

      • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality Note: The anti-static nature prevents the crystalline powder from aerosolizing due to static repulsion.

      • Use a clean, grounded stainless-steel spatula to transfer the solid.

      • Do not pour the solid directly from the bottle, as this generates airborne particulates that exacerbate H335 respiratory hazards[5].

    • Step 3: Reaction Assembly

      • Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask).

      • If dissolving the compound in an organic solvent (e.g., dichloromethane or methanol for esterification), add the solvent slowly while stirring to prevent rapid exothermic dissolution or splashing.

    • Step 4: Decontamination

      • Wipe down the balance and surrounding hood area with a damp paper towel (water or mild alkaline solution) to neutralize any residual acid.

      • Dispose of the paper towel in a designated hazardous waste container[5].

    Contingency and Spill Response Plan

    In the event of a spill, immediate and procedural action is required to prevent environmental contamination and personnel exposure.

    • Minor Spill (Solid Powder):

      • Do NOT use air hoses or dry sweeping methods that could aerosolize the dust[5].

      • Wear impervious gloves and safety glasses.

      • Use a dedicated, explosion-proof HEPA vacuum, or carefully shovel the solid into a labeled, sealable plastic bag.

      • Wipe the area with a damp cloth to capture remaining micro-particles.

    • Major Spill (Solution/Large Quantity):

      • Clear the area of personnel and move upwind[5].

      • Alert the Environmental Health and Safety (EHS) team.

      • Contain the spill using inert absorbent materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust due to the acidic nature of the chemical.

      • Sweep the absorbed material into a chemical waste drum for proper disposal[5].

    Process Visualization

    G Start Initiate Handling of (R)-2-(o-tolyloxy)propanoic acid PPE Don PPE: Nitrile Gloves, Splash Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh Solid (Avoid Dust Generation) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Dry Clean-Up Protocol (No Air Hoses) Spill->Clean Yes Proceed Proceed with Reaction (e.g., Esterification) Spill->Proceed No Dispose Dispose as Hazardous Chemical Waste Clean->Dispose Proceed->Dispose Post-Reaction

    Workflow for safe handling and spill response of (R)-2-(o-tolyloxy)propanoic acid.

    References
    • [5] Title: 3-Phenoxypropanoic acid - Apollo Scientific | Source: apolloscientific.co.uk | URL:

    • [4] Title: Personal Protective Equipment - Stanford Environmental Health & Safety | Source: stanford.edu | URL:

    • [2] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH | Source: nih.gov | URL:

    • [3] Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | Source: osha.gov | URL:

    • [1] Title: 18221-58-4 | (R)-2-(o-Tolyloxy)propanoic acid - AiFChem | Source: aifchem.com | URL:

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.